Pyridine-2-carbonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyridine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6(9)5-3-1-2-4-8-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAYJRPASWETSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Pyridine-2-carbonyl Chloride and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pyridine-2-carbonyl chloride, a key reagent in organic synthesis, and its commonly used hydrochloride salt. This document details their chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on providing practical information for laboratory use.
Chemical Identity and Properties
This compound, also known as picolinoyl chloride, is a highly reactive acyl chloride. It is often handled and stored as its more stable hydrochloride salt. The distinction between the free base and the hydrochloride is crucial for its use in chemical reactions.
Table 1: Chemical and Physical Properties
| Property | This compound | This compound hydrochloride |
| CAS Number | 29745-44-6[1] | 39901-94-5[2][3][4][5] |
| Molecular Formula | C₆H₄ClNO[1] | C₆H₅Cl₂NO[3][4][5] |
| Molecular Weight | 141.55 g/mol [1] | 178.01 g/mol [2][4] |
| Appearance | - | White to gray or red powder/crystal[2] |
| Melting Point | - | 123 °C[6] |
| Storage Conditions | - | 2 - 8 °C[2] |
Synthesis
The primary synthetic route to this compound is the chlorination of picolinic acid (pyridine-2-carboxylic acid). Common chlorinating agents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[2] The choice of reagent can depend on the desired reaction conditions and scale. The reaction typically proceeds by converting the carboxylic acid into the more reactive acyl chloride.
General Experimental Protocol for Synthesis from Picolinic Acid
The following is a representative protocol for the synthesis of this compound hydrochloride.
Materials:
-
Picolinic acid
-
Thionyl chloride or oxalyl chloride
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)
-
Anhydrous ether
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Suspend picolinic acid in an anhydrous solvent (e.g., toluene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[7]
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.[7]
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or disappearance of starting material).[7]
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure.[7]
-
The crude this compound can be isolated and used directly or purified. To obtain the hydrochloride salt, the crude product can be dissolved in an anhydrous solvent and treated with dry hydrogen chloride gas.
-
The resulting precipitate is then filtered, washed with a non-polar solvent like anhydrous ether, and dried under vacuum to yield this compound hydrochloride.
References
- 1. This compound | C6H4ClNO | CID 135034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 29745-44-6 | Benchchem [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. This compound, HCl | CymitQuimica [cymitquimica.com]
- 6. chemwhat.com [chemwhat.com]
- 7. prepchem.com [prepchem.com]
Picolinoyl Chloride Hydrochloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the physicochemical properties, synthesis, reactivity, and analytical characterization of picolinoyl chloride hydrochloride, a versatile reagent in modern organic and medicinal chemistry.
Introduction
Picolinoyl chloride hydrochloride is a reactive acyl chloride derivative of picolinic acid. It serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds, agrochemicals, and other functional organic molecules. Its utility stems from the presence of the reactive acyl chloride group, which readily participates in acylation reactions, and the pyridine (B92270) ring, which can be a key pharmacophore or a scaffold for further chemical modifications. This technical guide provides a comprehensive overview of the core properties of picolinoyl chloride hydrochloride, intended to assist researchers, scientists, and drug development professionals in its safe and effective handling and application.
Physicochemical Properties
Picolinoyl chloride hydrochloride is a white to off-white crystalline solid with a pungent odor.[1] It is important to handle this compound with care as it can be corrosive and may release hydrochloric acid upon hydrolysis.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂NO | [3] |
| Molecular Weight | 178.01 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 60-65 °C | [1] |
| Density | ~1.37 g/cm³ | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in alcohol and other polar organic solvents.[1][2] A computed water solubility is 0.226 mg/mL.[4] | |
| Storage Temperature | Refrigerator (2-8 °C) |
Synthesis of Picolinoyl Chloride Hydrochloride
Picolinoyl chloride hydrochloride is typically synthesized from picolinic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis from Picolinic Acid
This protocol describes the synthesis of picolinoyl chloride from picolinic acid using thionyl chloride and a catalytic amount of dimethylformamide (DMF). The resulting picolinoyl chloride can then be treated with hydrochloric acid to yield the hydrochloride salt.
Materials:
-
Pyridine-2-carboxylic acid (picolinic acid)
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
Procedure:
-
Suspend 10.0 g of pyridine-2-carboxylic acid in 150 mL of toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]
-
Add 17.7 mL of thionyl chloride and 3 drops of dimethylformamide to the suspension.[5]
-
Heat the mixture to reflux and maintain for 2 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent and excess thionyl chloride under reduced pressure.[5]
-
To ensure complete removal of thionyl chloride, add fresh toluene to the residue and evaporate again to dryness.[5]
-
The resulting crude picolinic acid chloride, which appears as dark green crystals, can be used directly in the next step or purified further.[5]
-
To obtain the hydrochloride salt, the crude picolinoyl chloride can be dissolved in a suitable anhydrous solvent and treated with anhydrous hydrogen chloride.
Chemical Reactivity and Applications
Picolinoyl chloride hydrochloride is a versatile reagent primarily used for acylation reactions. The acyl chloride moiety is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters.
Acylation of Amines
The reaction of picolinoyl chloride hydrochloride with primary or secondary amines is a common method for the synthesis of picolinamides, which are prevalent in many biologically active molecules.
Experimental Protocol: Acylation of Aniline (B41778)
This protocol provides a general procedure for the acylation of an aromatic amine, using aniline as an example.
Materials:
-
Aniline
-
Picolinoyl chloride hydrochloride
-
A suitable base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
Procedure:
-
Dissolve aniline (1.0 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base (1.1 equivalents), such as pyridine or triethylamine, to the solution and cool the mixture in an ice bath.
-
In a separate flask, dissolve picolinoyl chloride hydrochloride (1.05 equivalents) in the same anhydrous solvent.
-
Add the solution of picolinoyl chloride hydrochloride dropwise to the cooled aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Characterization
The identity and purity of picolinoyl chloride hydrochloride and its reaction products are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of picolinoyl chloride hydrochloride. The proton signals of the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The formation of the hydrochloride salt results in a downfield shift of the pyridine proton signals due to the increased positive charge on the nitrogen atom.[6]
Infrared (IR) Spectroscopy
The IR spectrum of picolinoyl chloride hydrochloride is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl chloride group, typically found in the range of 1750-1815 cm⁻¹. The presence of the pyridine ring will also give rise to characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of picolinoyl chloride and to gain structural information through its fragmentation pattern. The molecular ion peak would be expected at m/z corresponding to the molecular weight of the free base (picolinoyl chloride). Common fragmentation patterns for acyl chlorides involve the loss of the chlorine atom and the carbonyl group.[7] Picolinyl esters, which can be formed from picolinoyl chloride, exhibit characteristic fragmentation patterns that can be useful in structure elucidation.[8]
Safety and Handling
Picolinoyl chloride hydrochloride is a corrosive and toxic compound.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[1] It is incompatible with strong bases and oxidizing agents. Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
Picolinoyl chloride hydrochloride is a valuable and versatile reagent in organic synthesis, particularly for the preparation of biologically active amides. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective use in research and development. The provided experimental protocols and characterization data serve as a practical resource for scientists working with this important chemical intermediate.
References
- 1. chembk.com [chembk.com]
- 2. CAS 39901-94-5: Picolinoyl chloride hydrochloride [cymitquimica.com]
- 3. Picolinoyl Chloride Hydrochloride | C6H5Cl2NO | CID 135033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 39901-94-5 | Picolinoyl chloride hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. prepchem.com [prepchem.com]
- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Pyridine-2-carbonyl chloride from Picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Pyridine-2-carbonyl chloride, a critical building block in the development of pharmaceuticals and other complex organic molecules. This document details the most common and effective methods for the conversion of picolinic acid to its acyl chloride derivative, including experimental protocols, quantitative data, and mechanistic insights.
Introduction
This compound, also known as picolinoyl chloride, is a highly reactive acylating agent. Its utility lies in the facile introduction of the picolinoyl moiety into various molecular scaffolds, making it an invaluable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and ligands for coordination chemistry. The conversion of the relatively unreactive carboxylic acid group of picolinic acid into the highly electrophilic acyl chloride is a key transformation that unlocks its synthetic potential. This guide will focus on the most prevalent methods for this conversion, utilizing thionyl chloride and oxalyl chloride.
Synthetic Methodologies
The synthesis of this compound from picolinic acid is typically achieved through nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[1]
Reaction with Thionyl Chloride
The reaction of picolinic acid with thionyl chloride is a widely used and effective method for the synthesis of this compound.[1] The reaction proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, with the byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl) being gaseous, which simplifies purification.[2]
A potential side reaction when using thionyl chloride is the chlorination of the pyridine (B92270) ring, which can occur under forcing conditions.[3]
Reaction with Oxalyl Chloride
Oxalyl chloride is another highly effective reagent for this conversion and is often preferred for its milder reaction conditions and the formation of only gaseous byproducts (CO, CO₂, and HCl), which simplifies the workup procedure.[2][4] The reaction is typically catalyzed by DMF, which forms a Vilsmeier reagent as the active chlorinating species.[4]
Quantitative Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound from picolinic acid using different chlorinating agents. Please note that yields can vary depending on the scale of the reaction and the purity of the starting materials.
| Reagent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thionyl Chloride | Toluene (B28343) | DMF | Reflux (~110°C) | 2 | Not explicitly stated for acyl chloride | [5] |
| Thionyl Chloride | Chlorobenzene | None | 85-90 | 19 | Not explicitly stated for acyl chloride | [6] |
| Oxalyl Chloride | Dichloromethane (B109758) (DCM) | DMF | Room Temperature | 1.5 | Not explicitly stated for acyl chloride | [7] |
| Phosphorus Pentachloride | None | None | Room Temperature | 48-72 | ~50 (for oxalyl chloride synthesis) | [8] |
Note: Explicit yields for the direct synthesis of this compound are not consistently reported in the surveyed literature; often, the crude product is used directly in the next step.
Experimental Protocols
Synthesis using Thionyl Chloride
This protocol is based on a general procedure for the synthesis of acyl chlorides from carboxylic acids.
Materials and Equipment:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a fume hood, suspend picolinic acid (1.0 eq) in anhydrous toluene (approx. 15 mL per gram of picolinic acid) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.[5]
-
Add a catalytic amount of DMF (e.g., 3 drops).[5]
-
Slowly add thionyl chloride (2.0 - 10.0 eq) to the stirred suspension at room temperature.[5][9] Gas evolution (HCl and SO₂) will be observed.
-
Heat the reaction mixture to reflux and maintain for 2 hours.[5] The reaction is complete when gas evolution ceases and the solid picolinic acid has dissolved.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual thionyl chloride, co-evaporate the residue with anhydrous toluene (2 x volume of the initial toluene used).[5]
-
The resulting crude this compound is often obtained as a dark crystalline solid or oil and can be used directly for subsequent reactions.[5]
Synthesis using Oxalyl Chloride
This protocol is adapted from a general procedure for the formation of acid chlorides.
Materials and Equipment:
-
Picolinic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a septum
-
Magnetic stirrer
-
Syringe
-
Rotary evaporator
Procedure:
-
In a fume hood, suspend picolinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Add a catalytic amount of DMF (e.g., 2 drops) via syringe.[7]
-
Slowly add oxalyl chloride (1.3 eq) via syringe to the stirred suspension at room temperature.[7] Gas evolution (CO, CO₂, and HCl) will be observed.
-
Stir the reaction mixture at room temperature for 1.5 hours.[7]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.[7]
-
To ensure complete removal of residual reagents, re-dissolve the crude product in anhydrous DCM and concentrate again under reduced pressure.[7]
-
The resulting crude this compound can be used directly in the next synthetic step.
Purification by Recrystallization
For applications requiring high purity, the crude this compound can be purified by recrystallization.
Materials and Equipment:
-
Crude this compound
-
Anhydrous hexane (B92381) or dichloromethane
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot anhydrous dichloromethane.
-
If any insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anhydrous hexane.
-
Dry the crystals under vacuum to obtain pure this compound.
Mandatory Visualizations
Reaction Mechanism
The conversion of picolinic acid to this compound with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The general experimental workflow for the synthesis of this compound is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from picolinic acid is a fundamental and crucial step for the synthesis of numerous important organic compounds. The use of thionyl chloride or oxalyl chloride provides efficient routes to this versatile intermediate. Careful control of reaction conditions and the use of anhydrous techniques are paramount to achieving high yields and purity. The choice of chlorinating agent may depend on the scale of the reaction, desired purity, and tolerance for potential side reactions. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully synthesize and utilize this compound in their work.
References
- 1. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 5. 2,6-Pyridinedicarboxylic acid chloride(3739-94-4) 1H NMR [m.chemicalbook.com]
- 6. US8124782B2 - Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
The Versatility of Pyridine-2-carbonyl Chloride: A Technical Guide for Researchers
An In-depth Exploration of a Key Building Block in Pharmaceutical and Agrochemical Development
Pyridine-2-carbonyl chloride, and its commonly used hydrochloride salt, stands as a pivotal reagent in modern organic synthesis. Its utility lies in its capacity to act as an efficient acylating agent, enabling the introduction of the picolinoyl moiety into a diverse array of molecules. This functional group is a recognized privileged scaffold in medicinal chemistry and agrochemical science, imparting favorable physicochemical and biological properties to the parent molecule. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of bioactive compounds, detailed experimental methodologies, and the biological pathways influenced by its derivatives.
Core Applications in Synthesis
This compound is primarily employed in nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably amines and alcohols, to furnish the corresponding picolinamides and picolinate (B1231196) esters, respectively.[1][2] These reactions are fundamental to the construction of complex molecules with applications in drug discovery and crop protection.[1][2]
Synthesis of Picolinamides
Synthesis of Picolinate Esters
Similarly, the esterification of alcohols and phenols with this compound provides access to picolinate esters.[5][6] While the reactivity with alcohols is generally high, reactions with less nucleophilic phenols can also be achieved, often requiring slightly more forcing conditions or the use of a base to generate the more reactive phenoxide ion.[6][7]
Applications in Pharmaceutical Research
The picolinamide (B142947) scaffold is a cornerstone in the development of novel therapeutic agents due to its favorable pharmacokinetic properties and its ability to engage in specific interactions with biological targets.[4]
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
A significant application of this compound is in the synthesis of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders such as type 2 diabetes and metabolic syndrome.[8][9] 11β-HSD1 catalyzes the conversion of inactive cortisone (B1669442) to the active glucocorticoid cortisol, and its inhibition is a promising therapeutic strategy.[8][10] A series of 6-substituted picolinamide derivatives have been developed as potent and selective 11β-HSD1 inhibitors.[8][9]
| Compound | Target | IC50 (nM) | Reference |
| N-cyclohexyl-6-(piperidin-1-yl)picolinamide | h-11β-HSD1 | 130 | [8] |
| Optimized Picolinamide Derivative (Compound 25) | h-11β-HSD1 | 11 | [8] |
| Optimized Picolinamide Derivative (Compound 24) | h-11β-HSD1 | 14 | [8] |
h-11β-HSD1: human 11β-hydroxysteroid dehydrogenase type 1
Acetylcholinesterase (AChE) Inhibition
Picolinamide derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease.[11][12] By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain.[11]
| Compound | Target | IC50 (µM) | Selectivity (AChE/BChE) | Reference |
| Picolinamide Derivative (7a) | AChE | 2.49 ± 0.19 | 99.40 | [11][12] |
AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase
Signaling Pathways
The therapeutic effects of picolinamide derivatives are a direct consequence of their interaction with specific biological targets, leading to the modulation of key signaling pathways.
References
- 1. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. benchchem.com [benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Picolinoyl Chloride: A Comprehensive Technical Guide for Researchers
For immediate release: This technical whitepaper provides an in-depth analysis of the physical and chemical properties of picolinoyl chloride, a key reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this guide offers a consolidated resource on its characteristics, synthesis, and applications, with a focus on data-driven insights and practical experimental protocols.
Core Physical and Chemical Properties
Picolinoyl chloride, most commonly handled as its hydrochloride salt (picolinoyl chloride hydrochloride), is a white to off-white solid crystalline compound. It is a reactive acyl chloride derived from picolinic acid, making it a valuable building block in organic synthesis. The presence of the pyridine (B92270) ring and the acyl chloride functionality imparts a unique combination of reactivity and utility.
Physical Properties
Quantitative physical data for picolinoyl chloride hydrochloride is summarized in the table below. It is important to note that there are some discrepancies in the reported melting point in available literature, which may be attributed to differences in experimental conditions or sample purity. The compound is generally soluble in polar organic solvents and insoluble in water, with which it reacts.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Cl₂NO | [1][2][3] |
| Molecular Weight | 178.02 g/mol | [1][2] |
| Appearance | White to off-white solid | [3][4] |
| Melting Point | 60-65 °C or 123 °C | [4] |
| Density | ~1.37 g/cm³ | [4] |
| Solubility | Soluble in polar organic solvents, insoluble in water. | [3][4] |
Chemical Properties and Reactivity
Picolinoyl chloride is a versatile acylating agent, readily reacting with nucleophiles such as amines and alcohols to form the corresponding amides and esters. This reactivity is central to its application in the synthesis of pharmaceuticals and agrochemicals. The compound is sensitive to moisture and will hydrolyze to picolinic acid in the presence of water.
Spectroscopic and Analytical Data
Detailed experimental spectroscopic data for picolinoyl chloride is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated.
Infrared (IR) Spectroscopy
The IR spectrum of picolinoyl chloride is expected to exhibit a strong absorption band characteristic of the C=O stretching vibration of the acyl chloride group. This band typically appears at a relatively high wavenumber, around 1800 cm⁻¹. Other significant absorptions would include those corresponding to the C-Cl bond and the vibrations of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would show signals corresponding to the four protons on the pyridine ring. Due to the electron-withdrawing nature of the acyl chloride group and the nitrogen atom, these protons are expected to be deshielded and appear in the aromatic region of the spectrum. The formation of the hydrochloride salt would lead to a further downfield shift of these signals.[5]
¹³C NMR: The carbon NMR spectrum would display six signals. The most downfield signal would correspond to the carbonyl carbon of the acyl chloride. The remaining five signals would be attributed to the carbons of the pyridine ring.
Mass Spectrometry (MS)
In a mass spectrum, picolinoyl chloride would be expected to show a molecular ion peak. A prominent fragmentation pattern would likely involve the loss of a chlorine radical to form a stable acylium ion ([M-Cl]⁺).[6][7] Further fragmentation of the pyridine ring could also be observed.
Experimental Protocols
The following are representative experimental protocols for the synthesis and purification of picolinoyl chloride hydrochloride. These should be adapted and optimized based on specific laboratory conditions and safety assessments.
Synthesis of Picolinoyl Chloride Hydrochloride
This protocol describes the synthesis of picolinoyl chloride hydrochloride from picolinic acid using thionyl chloride.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF, catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend picolinic acid in toluene.
-
Add a catalytic amount of dimethylformamide.
-
Slowly add an excess of thionyl chloride to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.[8][9]
-
After cooling to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure.[8]
-
The resulting solid is crude picolinoyl chloride hydrochloride.
Purification by Recrystallization
Purification of the crude picolinoyl chloride hydrochloride can be achieved by recrystallization.
Solvent Selection: A suitable solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common approach for acyl chlorides is to use a non-polar solvent in which the compound is soluble when hot, and then induce crystallization by cooling. Given its solubility profile, a mixture of a polar and a non-polar solvent, such as dichloromethane/hexane or ethyl acetate/hexane, could be effective.[10][11]
Procedure:
-
Dissolve the crude picolinoyl chloride hydrochloride in a minimal amount of a suitable hot solvent or solvent mixture.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Applications in Research and Drug Development
Picolinoyl chloride is a valuable reagent in various areas of chemical research, with significant applications in drug development.
Synthesis of Bioactive Molecules
Its primary use is as an intermediate in the synthesis of a wide range of biologically active compounds. The picolinoyl moiety is a structural component of numerous pharmaceutical and agrochemical agents.
Prodrug and Linker Strategies
In drug development, the picolinoyl group can be incorporated as a linker to create prodrugs. This strategy can enhance the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion.
Derivatizing Agent
Picolinoyl chloride can be used as a derivatizing agent in analytical chemistry, for example, to improve the chromatographic behavior and mass spectrometric detection of certain analytes in techniques like GC-MS and LC-MS.[12][13][14]
Mandatory Visualizations
The following diagrams illustrate key aspects of the chemistry and application of picolinoyl chloride.
Caption: Synthesis of Picolinoyl Chloride Hydrochloride.
Caption: General Acylation Reactions of Picolinoyl Chloride.
Caption: Workflow for Picolinoyl Chloride in Prodrug Development.
References
- 1. Picolinoyl Chloride Hydrochloride | C6H5Cl2NO | CID 135033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 39901-94-5: Picolinoyl chloride hydrochloride [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Pyridine-2-carbonyl Chloride Using Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-2-carbonyl chloride, also known as picolinoyl chloride, is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its high reactivity makes it an excellent acylating agent for introducing the picolinoyl moiety into target molecules[1]. The most common and efficient method for its preparation is the chlorination of pyridine-2-carboxylic acid (picolinic acid) using a chlorinating agent. This guide provides an in-depth technical overview of the synthesis of this compound utilizing thionyl chloride (SOCl₂), a widely used and effective reagent for this transformation. We will cover the core reaction mechanism, detailed experimental protocols, quantitative data, and process visualization to support researchers in this field.
Core Reaction and Mechanism
The conversion of pyridine-2-carboxylic acid to this compound is achieved by treatment with thionyl chloride. The reaction proceeds by substituting the hydroxyl group of the carboxylic acid with a chloride ion. This process is highly favorable due to the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drive the reaction to completion[2].
Overall Reaction: C₅H₄NCOOH + SOCl₂ → C₅H₄NCOCl + SO₂ + HCl
The reaction mechanism involves an initial attack by the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the formation of a highly reactive acyl chlorosulfite intermediate. The chloride ion, either from the decomposition of the intermediate or present in the reaction mixture, then acts as a nucleophile, attacking the carbonyl carbon. This leads to the final product and the collapse of the leaving group into the stable gaseous products SO₂ and HCl[2].
Caption: General reaction pathway for the synthesis of this compound.
The Role of Catalysts
While the reaction can proceed with thionyl chloride alone, catalysts are often employed to increase the reaction rate and yield, especially for less reactive carboxylic acids.
-
Pyridine (B92270): Small amounts of pyridine can catalyze the reaction[3][4][5]. Pyridine acts as a base to neutralize the generated HCl, which can sometimes participate in side reactions[6]. Using equimolar amounts of pyridine, the acid, and thionyl chloride can lead to rapid formation of the acid chloride at lower temperatures and in high yield[3].
-
Dimethylformamide (DMF): A catalytic amount of N,N-dimethylformamide (DMF) is frequently used. DMF reacts with thionyl chloride to form the Vilsmeier reagent, (CH₃)₂N⁺=CHCl Cl⁻, which is a more potent chlorinating agent than thionyl chloride itself[2][7]. This catalytic cycle significantly accelerates the conversion.
Caption: Catalytic cycle involving DMF for the formation of acid chloride.
Experimental Protocols
The following section details a representative laboratory-scale procedure for the synthesis of this compound, adapted from established methods[8].
Materials and Equipment
-
Reagents:
-
Pyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (B28343) (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
-
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Synthesis Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, suspend pyridine-2-carboxylic acid in anhydrous toluene.
-
Reagent Addition: To the suspension, add thionyl chloride (typically 1.5 to 2.0 equivalents) and a catalytic amount of DMF (e.g., 3 drops)[8].
-
Reaction Conditions: Heat the mixture to reflux (the boiling point of toluene is approx. 111°C) with vigorous stirring. The reaction is typically maintained for 2-3 hours[8][9]. The progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator[8]. It may be beneficial to add fresh toluene and re-evaporate to ensure complete removal of residual SOCl₂[8].
-
Product: The resulting product, this compound, is often obtained as dark crystals and is typically used in the next synthetic step without further purification due to its reactivity and moisture sensitivity[1][8]. If required, the hydrochloride salt can be prepared by reaction with HCl[10].
Safety Note: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction evolves toxic gases (SO₂ and HCl). All glassware must be thoroughly dried to prevent hydrolysis of thionyl chloride and the product.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound and its derivatives using thionyl chloride. Quantitative yields are often high, though the crude product is frequently used directly in subsequent steps.
| Substrate | Chlorinating Agent | Catalyst | Solvent | Temperature | Time (h) | Observations | Reference |
| Pyridine-2-carboxylic acid | Thionyl chloride (1.7 eq) | DMF (catalytic) | Toluene | Reflux | 2 | Product obtained as dark green crystals | [8] |
| Pyridine-2-carboxylic acid derivative | Thionyl chloride | Bromine | Not specified | Not specified | Not specified | High purity and high yield reported | [11] |
| General Carboxylic Acids | Thionyl chloride (1 eq) | Pyridine (1 eq) | Ether, Benzene, etc. | 15-20°C | 1 | Method is suitable for unstable acids | [3] |
| 2-(p-tolyl)propionic acid | Thionyl chloride (2 eq) | None | Neat | Reflux (84°C) | 3 | Excess SOCl₂ removed under vacuum | [9] |
Process Workflow and Logical Relationships
The overall process from starting material to final useable product involves several key stages. The workflow ensures the safe and efficient production of the desired acyl chloride.
Caption: Standard experimental workflow for the synthesis of this compound.
Conclusion
The reaction of pyridine-2-carboxylic acid with thionyl chloride, often catalyzed by DMF, is a robust and widely adopted method for synthesizing this compound. The procedure is straightforward, and the irreversible nature of the reaction, driven by the evolution of gaseous byproducts, ensures high conversion rates. Due to the product's reactivity, it is typically generated in situ or used immediately after isolation. This guide provides the foundational knowledge and practical details necessary for researchers to successfully and safely perform this important chemical transformation.
References
- 1. CAS 39901-94-5: Picolinoyl chloride hydrochloride [cymitquimica.com]
- 2. orgosolver.com [orgosolver.com]
- 3. scispace.com [scispace.com]
- 4. Action of thionyl chloride on carboxylic acids in presence of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Buy Picolinoyl chloride hydrochloride | 39901-94-5 [smolecule.com]
- 11. WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google Patents [patents.google.com]
Pyridine-2-carbonyl Chloride Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pyridine-2-carbonyl chloride hydrochloride, a key reagent in synthetic chemistry. It covers the fundamental chemical properties, applications, and a representative experimental protocol for its use in acylation reactions.
Chemical and Physical Properties
This compound hydrochloride is a white crystalline solid utilized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its reactivity stems from the presence of a pyridine (B92270) ring and a carbonyl chloride functional group.[1]
Below is a summary of its key chemical identifiers and properties.
| Property | Value | Reference |
| Molecular Formula | C₆H₅Cl₂NO | [1][2][4][5][6] |
| Molecular Weight | 178.01 g/mol | [2] |
| CAS Number | 39901-94-5 | [1][2][5][6] |
| Appearance | White to off-white solid/powder | [1][4][5] |
| Purity | ≥93% | [4][6] |
| Storage Temperature | 0-10°C | [1] |
| InChI Key | VIPHVHVAGBKHGR-UHFFFAOYSA-N | [4][5] |
| Canonical SMILES | C1=CC=NC(=C1)C(=O)Cl.Cl | |
| Synonyms | 2-Pyridinecarbonyl chloride hydrochloride, Picolinoyl chloride hydrochloride, 2-(Chlorocarbonyl)pyridine hydrochloride | [4] |
Chemical Structure
The structure of this compound hydrochloride is fundamental to its reactivity. The diagram below illustrates its molecular composition.
Caption: Chemical structure of this compound hydrochloride.
Applications in Organic Synthesis
This compound hydrochloride is a crucial reagent in organic synthesis, primarily used for acylation reactions.[5] It serves as a precursor for introducing the picolinoyl group into various molecules. This is particularly valuable in the development of:
-
Pharmaceuticals : It acts as a key intermediate in the synthesis of a wide range of pharmaceutical compounds.[3][5]
-
Agrochemicals : The compound is also used in the formulation of agrochemicals for crop protection.[3][5]
-
Complex Molecules : Its reactivity is harnessed to create complex molecular structures essential in materials science and chemical research.[3]
Representative Experimental Protocol: Amide Synthesis
The following is a general protocol for the acylation of a primary or secondary amine using this compound hydrochloride to form the corresponding amide. This procedure is adapted from standard acylation methodologies.
Materials:
-
This compound hydrochloride
-
Primary or secondary amine
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Tertiary amine base (e.g., triethylamine (B128534) or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and dropping funnel
Procedure:
-
Amine Solution Preparation : In a round-bottom flask, dissolve the amine (1.0 equivalent) and a tertiary amine base (1.1-1.5 equivalents) in an anhydrous solvent (DCM or THF) at 0°C.
-
Acylating Agent Preparation : In a separate flask, dissolve this compound hydrochloride (1.05 equivalents) in the same anhydrous solvent.
-
Reaction : Slowly add the solution of this compound hydrochloride to the amine solution using a dropping funnel, while maintaining the temperature at 0°C.
-
Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching : Once the reaction is complete, quench it by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification : The solvent is removed under reduced pressure, and the crude product can be purified by silica (B1680970) gel column chromatography.
Experimental Workflow: Amide Synthesis
The diagram below outlines the general workflow for the synthesis of an amide using this compound hydrochloride.
Caption: General workflow for amide synthesis via acylation.
Safety Information
This compound hydrochloride is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[1] It is essential to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Spectral Analysis of Pyridine-2-carbonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for pyridine-2-carbonyl chloride. The information is intended to aid in the characterization and utilization of this important reagent in synthetic chemistry and drug development.
Introduction
This compound, a derivative of picolinic acid, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive acyl chloride and a pyridine (B92270) ring, allows for its incorporation into a wide array of molecular scaffolds, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Accurate spectral characterization is crucial for confirming the identity and purity of this compound. This guide summarizes its key ¹H NMR, ¹³C NMR, and IR spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the protons on the pyridine ring. The electron-withdrawing nature of the carbonyl chloride group and the nitrogen atom significantly influences the chemical shifts of these protons, leading to a downfield shift compared to unsubstituted pyridine.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |
| H-3 | Doublet of doublets (dd) | 8.1 - 8.3 | J₃,₄ ≈ 7.5 - 8.0, J₃,₅ ≈ 1.0 - 1.5 |
| H-4 | Triplet of doublets (td) | 7.9 - 8.1 | J₄,₃ ≈ 7.5 - 8.0, J₄,₅ ≈ 7.5 - 8.0, J₄,₆ ≈ 1.5 - 2.0 |
| H-5 | Doublet of triplets (dt) | 7.6 - 7.8 | J₅,₄ ≈ 7.5 - 8.0, J₅,₆ ≈ 5.0 - 5.5, J₅,₃ ≈ 1.0 - 1.5 |
| H-6 | Doublet of multiplets (dm) | 8.7 - 8.9 | J₆,₅ ≈ 5.0 - 5.5 |
Note: Predicted values are based on typical chemical shifts and coupling constants for 2-substituted pyridines. Actual values may vary depending on the solvent and spectrometer frequency.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound will exhibit six signals, one for each of the five carbons in the pyridine ring and one for the carbonyl carbon. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the carbonyl chloride group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 151 - 153 |
| C-3 | 127 - 129 |
| C-4 | 137 - 139 |
| C-5 | 122 - 124 |
| C-6 | 150 - 152 |
| C=O | 168 - 172 |
Note: Predicted values are based on known chemical shifts for pyridine and acid chlorides. The carbon attached to the nitrogen (C-2 and C-6) and the carbon para to the substituent (C-4) are typically the most deshielded in the pyridine ring.[1][2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and vibrations of the pyridine ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Acyl Chloride) | Stretch | 1770 - 1815 | Strong |
| C=N, C=C (Pyridine Ring) | Stretch | 1570 - 1610 | Medium to Strong |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-Cl | Stretch | 650 - 800 | Medium to Strong |
Note: The exact position of the carbonyl stretch is a key diagnostic feature for acyl chlorides and is typically found at a higher frequency than in ketones or esters.
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Parameters: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is required.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3][4]
-
Sample Preparation (Nujol Mull): A small amount of the solid sample is ground to a fine powder and then mixed with a few drops of Nujol (mineral oil) to form a paste.[5] This paste is then spread between two salt plates (e.g., NaCl or KBr).[5]
-
Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer (or the KBr pellet/salt plates with Nujol) is recorded and subtracted from the sample spectrum.
Molecular Structure and Spectral Correlation
The following diagram illustrates the structure of this compound with atom numbering corresponding to the NMR data tables.
Caption: Structure of this compound.
This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive analysis, it is always recommended to acquire experimental data on a purified sample and compare it with reference spectra if available.
References
Navigating the Isomeric Landscape of C6H4ClNO Pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical formula C6H4ClNO encompasses a diverse array of pyridine (B92270) derivatives, each with unique structural features and potential applications in medicinal chemistry, agrochemicals, and material science. This technical guide provides an in-depth exploration of the key isomeric classes of this formula, focusing on their nomenclature, synthesis, physicochemical properties, and biological significance.
Chloropyridinecarboxaldehyde Isomers
A prominent class of C6H4ClNO pyridine derivatives is the chloropyridinecarboxaldehydes. These compounds are characterized by a pyridine ring substituted with one chlorine atom and one formyl (-CHO) group. The relative positions of these substituents give rise to numerous constitutional isomers, each with a distinct IUPAC name and chemical profile.
Physicochemical Properties
The melting and boiling points of chloropyridinecarboxaldehyde isomers are influenced by the substitution pattern on the pyridine ring, which affects intermolecular forces such as dipole-dipole interactions and crystal packing.
| IUPAC Name | Molecular Structure | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloro-3-pyridinecarboxaldehyde | 50-54[1] | - | |
| 2-Chloro-4-pyridinecarboxaldehyde | 58-62 | - | |
| 3-Chloro-4-pyridinecarboxaldehyde | 49-53 | - | |
| 4-Chloro-3-pyridinecarboxaldehyde | 55-59 | - | |
| 5-Chloro-2-pyridinecarboxaldehyde | 65[2] | - | |
| 5-Chloro-3-pyridinecarboxaldehyde | 88-92 | - | |
| 6-Chloro-2-pyridinecarboxaldehyde | 68-72 | - | |
| 6-Chloro-3-pyridinecarboxaldehyde | 78-82 | - |
Synthesis and Experimental Protocols
The synthesis of chloropyridinecarboxaldehydes often involves the oxidation of the corresponding chloromethylpyridines or the formylation of chloropyridines. Below are generalized experimental workflows for these approaches.
A common route to chloropyridinecarboxaldehydes is the oxidation of the corresponding chloropicoline (chloromethylpyridine). Various oxidizing agents can be employed for this transformation.
Experimental Protocol: Synthesis of 2-Chloro-3-pyridinecarboxaldehyde from 2-Chloro-3-pyridinemethanol
A general procedure for the synthesis of 2-chloro-3-pyridinecarboxaldehyde involves the oxidation of 2-chloro-3-pyridinemethanol. The alcohol is dissolved in a suitable organic solvent, such as ethyl acetate. A catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) is added to the solution. The mixture is then cooled, typically to 0-5 °C. An aqueous solution of sodium hypochlorite, with its pH adjusted to be basic, is added dropwise while maintaining the low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The organic layer is then separated, washed with water, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by crystallization to yield the final 2-chloro-3-pyridinecarboxaldehyde.[3]
Direct formylation of a chloropyridine can also yield the desired aldehyde. The Vilsmeier-Haack reaction is a classic method for this transformation.
Experimental Protocol: Synthesis of 2-Chloro-3-pyridinecarboxaldehyde via Directed Lithiation
A common method for the preparation of 2-chloro-3-pyridinecarboxaldehyde involves the directed lithiation of 2-chloropyridine (B119429).[4] In an inert atmosphere and at a low temperature, typically -78 °C, n-butyllithium is added to a solution of 2-chloropyridine in a dry aprotic solvent like tetrahydrofuran.[4] This results in the deprotonation at the 3-position. Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture, which acts as the formylating agent. The reaction is quenched with a suitable reagent, such as an aqueous solution of ammonium (B1175870) chloride, and allowed to warm to room temperature. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, often by column chromatography, to give 2-chloro-3-pyridinecarboxaldehyde.[4]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of these isomers. The chemical shifts in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei, which is influenced by the positions of the electron-withdrawing chlorine and aldehyde groups.
¹H NMR Data (δ, ppm) in CDCl₃ (Representative)
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | -CHO |
| 2-Chloro-3-pyridinecarboxaldehyde | - | - | ~7.4 | ~8.2 | ~8.6 | ~10.4 |
| 3-Chloro-4-pyridinecarboxaldehyde | ~8.8 | - | - | ~7.8 | ~8.7 | ~10.3 |
| 4-Chloro-3-pyridinecarboxaldehyde | ~8.7 | - | - | ~7.5 | ~8.6 | ~10.2 |
| 5-Chloro-2-pyridinecarboxaldehyde | - | ~7.9 | ~7.8 | - | ~8.7 | ~10.0 |
| 6-Chloro-2-pyridinecarboxaldehyde | - | ~7.7 | ~7.8 | ~7.6 | - | ~10.0 |
| 6-Chloro-3-pyridinecarboxaldehyde | ~8.8 | - | ~7.5 | ~8.2 | - | ~10.1 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
Biological Significance and Applications
Chloropyridinecarboxaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules.[4][5][6][7][8]
-
Pharmaceuticals: These compounds serve as key building blocks for the synthesis of various therapeutic agents. For instance, they are utilized in the development of anti-inflammatory and anti-cancer drugs, as well as agents targeting neurological disorders.[4][5][6][7][8]
-
Agrochemicals: In the agricultural sector, chloropyridinecarboxaldehydes are precursors to herbicides and fungicides, contributing to crop protection.[4][5][6]
-
Material Science: They also find applications in the synthesis of specialty polymers and dyes.[7]
The reactivity of the aldehyde group allows for a variety of chemical transformations, including condensations, reductions, and oxidations, making these isomers versatile synthons in drug discovery and development pipelines.
Other Isomeric Classes of C6H4ClNO Pyridine Derivatives
Beyond the chloropyridinecarboxaldehydes, the molecular formula C6H4ClNO also describes other classes of pyridine derivatives, including chloro(hydroxymethyl)pyridines, methoxychloropyridines, and chloro-N-methylpyridinones. Each of these classes presents its own set of isomers with distinct properties and synthetic routes, offering a rich chemical space for exploration by researchers. A detailed analysis of these classes will be presented in subsequent sections of this guide.
This technical guide is intended for informational purposes for a scientific audience. All experimental procedures should be conducted with appropriate safety precautions in a laboratory setting.
References
- 1. alfa-industry.com [alfa-industry.com]
- 2. labproinc.com [labproinc.com]
- 3. 2-Chloro-3-pyridinecarboxaldehyde | 36404-88-3 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
Methodological & Application
Application of Pyridine-2-carbonyl Chloride in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2-carbonyl chloride, also known as picolinoyl chloride, is a highly versatile reagent in organic synthesis, playing a crucial role as a key building block for a wide array of pharmaceutical intermediates. Its utility stems from the presence of a reactive acyl chloride group attached to a pyridine (B92270) ring, a common and important pharmacophore in drug discovery. This combination allows for the facile introduction of the picolinoyl moiety into various molecular scaffolds through reactions with nucleophiles such as amines and alcohols, primarily forming robust amide and ester linkages.[1][2][3] These linkages are fundamental in the construction of complex drug molecules and the development of prodrugs designed to enhance the pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1][4] This document provides detailed application notes, experimental protocols, and an overview of the significance of this compound in the synthesis of bioactive molecules.
Core Applications in Pharmaceutical Synthesis
This compound is a primary acylating agent for the synthesis of picolinamides and their corresponding esters.[3] The pyridine ring itself is a privileged structure in medicinal chemistry, known to interact with various biological targets.[1] By incorporating this moiety, medicinal chemists can modulate the pharmacological profile of a lead compound, including its binding affinity, metabolic stability, and solubility.
A significant application of this compound lies in the synthesis of kinase inhibitors. For instance, derivatives of N-methyl-picolinamide have been identified as potent inhibitors of Aurora-B kinase, a key regulator of mitosis that is often overexpressed in cancer cells. The picolinamide (B142947) scaffold serves as a crucial component for the molecule's interaction with the kinase's active site.
Furthermore, picolinamide derivatives have been developed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes. The picolinamide core is central to the inhibitory activity of these compounds.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl/Alkyl Picolinamides
This protocol describes a general method for the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound hydrochloride
-
Primary or secondary amine (e.g., 4-aminophenol)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve this compound hydrochloride (1.05 equivalents) in anhydrous DCM.
-
Slowly add the this compound solution to the stirring amine solution via a dropping funnel over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.
Quantitative Data for Representative Picolinamide Syntheses:
| Entry | Amine/Alcohol | Product | Yield (%) | Reference |
| 1 | Aniline | N-phenylpicolinamide | 85-95 | General expectation |
| 2 | Benzylamine | N-benzylpicolinamide | 90-98 | General expectation |
| 3 | Morpholine | (Morpholino)(pyridin-2-yl)methanone | 88-96 | General expectation |
| 4 | Ethanol | Ethyl picolinate | 75-85 | General expectation |
| 5 | p-Anisidine | N-(4-methoxyphenyl)picolinamide | 70 | [5] |
Protocol 2: Synthesis of a Key Intermediate for Paliperidone
While not a direct application of this compound, the synthesis of the antipsychotic drug Paliperidone involves a key pyridopyrimidinone intermediate. The synthesis of this intermediate, 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, highlights a multi-step pathway starting from a substituted pyridine.
Workflow for the Synthesis of Paliperidone Intermediate:
Caption: Synthetic workflow for a key intermediate of Paliperidone.
Quantitative Data for Paliperidone Intermediate Synthesis:
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1 | 2-Amino-3-hydroxypyridine, α-Acetyl-γ-butyrolactone | 3-(2-hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 70-90 | Not specified |
| 2 | 3-(2-hydroxyethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 3-(2-hydroxyethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 90-99.8 | Not specified |
| 3 | 3-(2-hydroxyethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 82 | 99.75 |
Signaling Pathway Inhibition
Aurora-B Kinase Signaling Pathway
Picolinamide derivatives have been shown to inhibit Aurora-B kinase, a critical regulator of cell division. Its inhibition can lead to errors in chromosome segregation and ultimately apoptosis in cancer cells.
Caption: Inhibition of Aurora-B kinase by picolinamide derivatives disrupts mitosis.
11β-HSD1 Signaling Pathway
Inhibition of 11β-HSD1 by picolinamides reduces the intracellular conversion of inactive cortisone (B1669442) to active cortisol, thereby mitigating the effects of excess glucocorticoids, which are associated with insulin (B600854) resistance.
Caption: Picolinamide derivatives inhibit 11β-HSD1, reducing cortisol production and insulin resistance.
Conclusion
This compound is an indispensable reagent for the synthesis of pharmaceutical intermediates. Its ability to readily form stable amide and ester bonds allows for the efficient incorporation of the biologically significant pyridine moiety into a diverse range of molecules. The application of this versatile building block has led to the development of potent inhibitors of key biological targets such as Aurora-B kinase and 11β-HSD1, demonstrating its importance in the discovery and development of novel therapeutics. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of next-generation pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials - American Chemical Society [acs.digitellinc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
Using picolinoyl chloride for acylation of amines to form amides
Application Notes: Picolinoyl Chloride for Amine Acylation
Introduction
Picolinoyl chloride, a derivative of picolinic acid, serves as a highly reactive acylating agent for the synthesis of picolinamides (amides derived from picolinic acid). The picolinamide (B142947) scaffold is a "privileged" structural motif in drug discovery, appearing in a significant number of FDA-approved nitrogen-heterocyclic drugs.[1] These compounds are of great interest due to their wide-ranging biological activities and applications in coordination chemistry, catalysis, and as molecular switches.[2][3] Picolinoyl chloride hydrochloride is a common laboratory chemical used as a building block in the synthesis of diverse organic compounds, including pharmaceuticals and materials.[4][5] This document provides detailed protocols and application data for the acylation of primary and secondary amines using picolinoyl chloride.
Reaction Mechanism: Nucleophilic Addition-Elimination
The acylation of amines with picolinoyl chloride proceeds through a nucleophilic addition-elimination mechanism.[6][7][8] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[7][8] This initial addition forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, leading to the elimination of a chloride ion. A base, often an excess of the amine reactant itself or an auxiliary base, then deprotonates the nitrogen atom to yield the final, neutral amide product and an ammonium (B1175870) chloride salt.[6][8][9]
Caption: Nucleophilic addition-elimination mechanism for picolinamide synthesis.
Applications in Drug Development
The picolinamide structure is central to numerous bioactive molecules. Its derivatives have been investigated for a variety of therapeutic applications:
-
Antiviral Agents: Picolinoyl-substituted gemcitabine (B846) derivatives have shown improved antiviral activity compared to the parent drug.[4]
-
Anticonvulsants: Picolinic acid amides, such as 2-fluorobenzylamide, have been identified as potent anticonvulsant compounds.[1]
-
Metabolic Disorders: A series of 6-substituted picolinamide derivatives were synthesized and evaluated as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in diabetes and metabolic syndrome.[10]
-
Kinase Inhibitors: The picolinate (B1231196) scaffold is a common feature in molecules designed to interact with signaling pathways, including those involving protein kinases.[1]
Quantitative Data Summary
The acylation of amines with picolinoyl chloride is generally an efficient reaction. Yields can vary based on the nucleophilicity and steric hindrance of the amine, as well as the specific reaction conditions employed. The Schotten-Baumann procedure, which uses an aqueous solvent mixture and a base, is often effective even for less reactive amines.[11]
| Amine Type | Base | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference |
| Primary Aliphatic | Excess Amine or Triethylamine | Dichloromethane (DCM) | 0 to Room Temp | 1 - 12 h | 80 - >90 | [12] |
| Primary Aromatic | Pyridine or NaOAc/Brine | THF / Aqueous | 0 to Room Temp | 2 - 24 h | 70 - 95 | [11][13] |
| Secondary Aliphatic | Diisopropylethylamine (DIEA) | DCM / Acetonitrile | Room Temp | 12 - 24 h | Moderate to Good | [14] |
| Ammonia (aqueous) | Large Excess (Ammonia) | Water / THF | < 10 | 1 - 4 h | ~78 | [11][15] |
| Deactivated Amines | NaH / Pyridine | Acetonitrile / Benzene | Room Temp to Reflux | 12 - 24 h | Good | [11] |
Experimental Protocols
Protocol 1: Synthesis of Picolinoyl Chloride Hydrochloride from Picolinic Acid
This protocol describes the conversion of picolinic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).[4][15]
Materials:
-
Picolinic Acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask with reflux condenser
-
Stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a fume hood, add picolinic acid to a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by observing the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield crude picolinoyl chloride hydrochloride, often as a solid.[15]
-
The crude product can be used directly in the next step or purified further if necessary.
Protocol 2: General Protocol for Acylation of a Primary Amine
This procedure details the reaction of the in situ generated or isolated picolinoyl chloride with a primary amine.
Materials:
-
Picolinoyl Chloride Hydrochloride
-
Primary Amine (e.g., benzylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (or 2+ equivalents of the primary amine)
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the crude picolinoyl chloride hydrochloride in a suitable anhydrous solvent (e.g., DCM or THF) under an inert atmosphere (nitrogen or argon).[15]
-
Cool the solution to 0 °C in an ice bath.[15]
-
In a separate flask, dissolve the primary amine (1.0 equivalent) and a base (e.g., triethylamine, 1.5-2.0 equivalents) in the same anhydrous solvent. If the reacting amine is not valuable, it can be used in excess (2.0-2.5 equivalents) to act as both the nucleophile and the base.[6]
-
Add the amine solution dropwise to the cold picolinoyl chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water or saturated NaHCO₃ solution.[15]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with DCM.[15]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude picolinamide.[15]
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.[15]
Experimental Workflow Visualization
Caption: A typical experimental workflow for synthesizing picolinamides.
Safety Information
-
Picolinoyl Chloride Hydrochloride: This compound is classified as a laboratory chemical and should be handled with care.[4] It is an organic chlorine compound with potential toxicity.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid skin contact and inhalation.[5] In case of eye contact, rinse immediately with plenty of water and seek medical advice.
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water to release toxic gases (HCl and SO₂). All operations should be performed in a fume hood.
-
Reaction Vigor: The reaction between acyl chlorides and amines can be highly exothermic and violent, especially with concentrated reagents.[16][] Proper cooling and slow, controlled addition of reagents are critical to ensure safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy Picolinoyl chloride hydrochloride | 39901-94-5 [smolecule.com]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Esterification of Alcohols with Pyridine-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of functional molecules, including active pharmaceutical ingredients and prodrugs. The use of pyridine-2-carbonyl chloride, also known as picolinoyl chloride, offers a reliable and efficient method for the acylation of alcohols to form the corresponding picolinate (B1231196) esters. This reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2] this compound is a highly reactive acylating agent, and its reactions are often facilitated by the use of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to scavenge the hydrogen chloride (HCl) byproduct.[1] For less reactive or sterically hindered alcohols, the addition of a nucleophilic catalyst, most commonly 4-(dimethylaminopyridine) (DMAP), can significantly accelerate the reaction rate.[2]
The pyridine moiety in the resulting picolinate esters is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. This document provides detailed protocols for the esterification of primary, secondary, and tertiary alcohols with this compound, along with expected outcomes and troubleshooting guidelines.
Reaction Mechanism and Workflow
The esterification of an alcohol with this compound in the presence of pyridine proceeds through a nucleophilic acyl substitution. Pyridine serves a dual role: it acts as a base to neutralize the HCl generated during the reaction, and it can also act as a nucleophilic catalyst by forming a highly reactive N-picolinoylpyridinium intermediate.[1] This intermediate is more susceptible to nucleophilic attack by the alcohol than the original acid chloride.
When a more potent nucleophilic catalyst like DMAP is employed, it preferentially attacks the this compound to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol, even sterically hindered ones, to furnish the desired ester and regenerate the DMAP catalyst.[2]
A general experimental workflow for these reactions involves the reaction setup under anhydrous conditions, monitoring of the reaction progress, aqueous workup to remove byproducts and unreacted reagents, and purification of the final picolinate ester.
Data Presentation
| Entry | Alcohol Type | Substrate | Catalyst (mol%) | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Primary | Benzyl Alcohol | DMAP (10) | Room Temp | 2 - 4 | >90 |
| 2 | Secondary | Cyclohexanol | DMAP (20) | 50 | 6 - 12 | 70 - 85 |
| 3 | Tertiary | tert-Butanol | DMAP (50) | 80 (reflux) | 24 - 48 | <20 |
| 4 | Phenol | Phenol | Pyridine (solvent) | Room Temp | 1 - 3 | >95 |
Note: Yields are based on reactions with pyridine-2-carboxylic anhydride (B1165640) and may require optimization for specific substrates when using this compound.[2]
Experimental Protocols
Materials and General Procedures:
-
All reactions should be carried out in flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are crucial for the success of the reaction to prevent hydrolysis of the acid chloride.
-
This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol is suitable for the esterification of primary alcohols, which are generally highly reactive.
Materials:
-
Primary Alcohol (e.g., Benzyl Alcohol) (1.0 mmol, 1.0 equiv)
-
This compound (1.1 mmol, 1.1 equiv)
-
Anhydrous Pyridine (as solvent and base) or Anhydrous Dichloromethane (DCM) with Triethylamine (1.5 equiv)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 mmol, 0.1 equiv) (Optional, for accelerated reaction)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol) and DMAP (0.1 mmol, if used).
-
Dissolve the solids in anhydrous DCM (5 mL) under an inert atmosphere.
-
Add anhydrous pyridine (1.2 mmol) or triethylamine (1.5 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 mmol) in anhydrous DCM (2 mL) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine/DMAP), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired picolinate ester.
Protocol 2: Esterification of a Secondary Alcohol (e.g., Cyclohexanol)
Secondary alcohols are generally less reactive than primary alcohols and may require heating to achieve a reasonable reaction rate.
Materials:
-
Secondary Alcohol (e.g., Cyclohexanol) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
4-(Dimethylaminopyridine) (DMAP) (0.2 mmol, 0.2 equiv)
-
Anhydrous Toluene (B28343) or Dichloroethane (DCE) (5 mL)
-
Triethylamine (1.5 equiv)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary alcohol (1.0 mmol) and DMAP (0.2 mmol).
-
Add anhydrous toluene (5 mL) and triethylamine (1.5 mmol) and stir to dissolve.
-
Add this compound (1.2 mmol) to the mixture.
-
Heat the reaction mixture to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours).
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).
-
Follow the workup and purification steps as described in Protocol 1.
Protocol 3: Esterification of a Tertiary Alcohol (e.g., tert-Butanol)
Tertiary alcohols are sterically hindered and significantly less nucleophilic, making their esterification challenging. Harsher reaction conditions are often required, which may lead to side reactions such as elimination.
Materials:
-
Tertiary Alcohol (e.g., tert-Butanol) (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
4-(Dimethylaminopyridine) (DMAP) (0.5 mmol, 0.5 equiv)
-
Anhydrous Toluene or Xylene (5 mL)
-
Triethylamine (2.0 equiv)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Combine the tertiary alcohol (1.0 mmol), DMAP (0.5 mmol), and triethylamine (2.0 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Add anhydrous toluene (5 mL).
-
Add this compound (1.5 mmol).
-
Heat the mixture to reflux (approximately 80-110 °C depending on the solvent).
-
Monitor the reaction closely by TLC or LC-MS. Expect long reaction times (24-48 hours) and potentially low conversion.
-
Upon maximum conversion, cool the reaction and perform the workup and purification as described in Protocol 1. Note that isolation of the desired product may be challenging due to low yields and potential side products.
Mandatory Visualization
Caption: General experimental workflow for picolinate ester synthesis.
Caption: General mechanism of DMAP-catalyzed esterification.
References
Application Notes and Protocols for the Synthesis of Pyridine-Based Schiff Base Ligands from Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of pyridine-based Schiff base ligands, a class of compounds with significant potential in medicinal chemistry and drug development. The synthesis route detailed herein utilizes pyridine-based acyl chlorides as key starting materials, offering a versatile pathway to a wide range of functionalized ligands. Pyridine-based Schiff bases are of great interest due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4]
Part 1: General Synthesis Pathway Overview
The synthesis of pyridine-based Schiff base ligands from acyl chlorides is typically a multi-step process. The core strategy involves two primary stages:
-
Amide Formation via Nucleophilic Acyl Substitution : A pyridine (B92270) acyl chloride reacts with a primary amine (such as an amino acid ester or a hydrazine) to form a stable pyridine-carboxamide intermediate. This reaction is a classic nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion.[5][6][7] An excess of the amine or an external base is often used to neutralize the hydrogen chloride (HCl) byproduct.[6][7]
-
Schiff Base Condensation : The resulting pyridine-carboxamide, which now contains a suitable nucleophilic group (e.g., a primary amine or hydrazide), is condensed with an aldehyde or ketone. This reaction forms the characteristic imine (-C=N-) or azomethine (-CH=N-) bond of the Schiff base.[2][8]
Figure 1: General two-step workflow for synthesizing pyridine-based Schiff bases from acyl chlorides.
Part 2: Experimental Protocols
The following protocols are based on established literature procedures for synthesizing a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride.[3][9]
Protocol 1: Synthesis of N²,N⁶-Bis(1-methoxy-oxopropan-2-yl)pyridine-2,6-dicarboxamide (Amide Intermediate)
This protocol details the formation of a pyridine-dicarboxamide intermediate by reacting a diacyl chloride with an amino acid ester.
Materials:
-
2,6-Pyridinedicarbonyl dichloride
-
L-alanine methyl ester hydrochloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
1N Hydrochloric acid (HCl)
-
1N Sodium bicarbonate (NaHCO₃)
-
Water (deionized or distilled)
-
Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the amino acid ester (e.g., L-alanine methyl ester hydrochloride, 2 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the reaction mixture to -10 °C to -15 °C using an ice-salt or dry ice/acetone bath.
-
Slowly add 2,6-pyridinedicarbonyl dichloride (1 mmol, 0.204 g) to the cooled, stirring solution.[9]
-
Add triethylamine dropwise to the reaction mixture to neutralize the HCl formed and maintain a slightly basic pH of approximately 8.[9]
-
Continue stirring the mixture at -15 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 12 hours.[9]
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, 1N HCl, and 1N NaHCO₃, followed by a final wash with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂).
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization if necessary.
Figure 2: Experimental workflow for the synthesis of the pyridine-carboxamide intermediate.
Protocol 2: Synthesis of Pyridine-2,6-dicarboxamide bis-Hydrazide (Schiff Base Precursor)
This protocol describes the conversion of the ester intermediate into a more reactive hydrazide, which is a key precursor for the final condensation step.
Materials:
-
Pyridine-carboxamide ester from Protocol 1
-
Hydrazine (B178648) hydrate (B1144303) (80-99%)
-
Absolute ethanol (B145695)
Procedure:
-
Dissolve the pyridine-carboxamide ester (1 mmol) in absolute ethanol (30 mL) in a round-bottom flask.
-
Add an excess of hydrazine hydrate (e.g., 10 mmol) to the solution.
-
Heat the mixture to reflux and maintain reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess solvent and hydrazine hydrate under reduced pressure.
-
The resulting solid residue is the bis-hydrazide product. Wash it with a cold solvent like diethyl ether or n-hexane to remove impurities and dry under vacuum.[3][9]
Protocol 3: General Procedure for Synthesis of Pyridine-Based Schiff Base Ligands
This final step involves the condensation of the bis-hydrazide with an appropriate aldehyde to form the target Schiff base ligand.
Materials:
-
Pyridine-dicarboxamide bis-hydrazide from Protocol 2
-
Aromatic or heterocyclic aldehyde (e.g., benzaldehyde, 2-thiophenealdehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount, optional)
Procedure:
-
Suspend the bis-hydrazide (1 mmol) in absolute ethanol (25 mL) in a round-bottom flask.
-
Add the desired aldehyde (2 mmol, a slight excess) to the suspension.[9]
-
Add a few drops of glacial acetic acid as a catalyst (optional, but often improves reaction rate).
-
Heat the mixture to reflux and maintain for 4-6 hours.[9]
-
Upon completion, cool the reaction mixture. The Schiff base product often precipitates out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol, followed by n-hexane or diethyl ether, to remove unreacted aldehyde and impurities.
-
Dry the final pyridine-based Schiff base ligand in a vacuum desiccator.
Part 3: Data Presentation
The synthesized compounds should be characterized using standard analytical techniques. The following table summarizes representative data for a pyridine-based Schiff base synthesized via this route.
Table 1: Spectroscopic Data for a Representative Pyridine-Based Schiff Base Ligand [3]
| Compound Name | Appearance | IR (KBr, cm⁻¹) | ¹H-NMR (DMSO-d₆, δ ppm) | Mass Spec (m/z) |
| N²,N⁶-Bis(1-(2-(4-chlorobenzylidene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | White Solid | 3352-3198 (N-H), 1677 (C=O, amide) | 1.28 (d, 6H, 2xCH₃), 4.48 (m, 2H, 2xCH), 7.42 (d, 4H, Ar-H), 7.65 (d, 4H, Ar-H), 8.16-8.35 (m, 5H, Py-H + 2xCH=N), 8.72, 10.82 (2s, 4H, 4xNH) | 582 (M⁺), 584 (M⁺+2) |
Part 4: Applications in Drug Development
Pyridine-based Schiff base ligands are considered "privileged ligands" due to their ability to coordinate with various metal ions and their wide range of biological activities, making them valuable scaffolds in drug design.[2][4]
-
Antimicrobial Agents : Many compounds synthesized via this pathway exhibit significant bactericidal and fungicidal activities, sometimes comparable to standard antibiotic drugs like streptomycin.[3][10]
-
Anticancer Agents : The imine group (-C=N-) is crucial for the biological activity of these compounds.[11] Metal complexes of these ligands have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer).[4]
-
Chemosensors : The ability of these ligands to bind selectively with specific metal ions, often accompanied by a change in photophysical properties, makes them excellent candidates for the development of chemosensors for environmental and biological monitoring.[1][2]
-
Catalysis : Manganese(II) complexes of pyridine Schiff bases have been shown to be excellent catalysts for the epoxidation of cyclohexene (B86901) under mild conditions, a vital reaction in organic synthesis.[12]
Figure 3: Logical relationship from starting materials to drug development applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors [ouci.dntb.gov.ua]
- 3. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. orgosolver.com [orgosolver.com]
- 7. Video: Acid Halides to Amides: Aminolysis [jove.com]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel pyridine Schiff base–manganese(ii) complexes: synthesis, characterization and catalytic reactivity of the epoxidation of cyclohexene - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Flow Chemistry in Agrochemical Synthesis
Introduction
The agrochemical industry is continually evolving to meet the demands of a growing global population while navigating an increasingly stringent regulatory landscape and rising production costs.[1] To address these challenges, there is a growing need for more efficient, safer, and sustainable chemical synthesis methods.[2][3] Continuous flow chemistry has emerged as a powerful and transformative technology that offers significant advantages over traditional batch processing for the production of fine chemicals, including agrochemicals.[4][5]
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[6] This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction rates, higher yields, and improved product selectivity.[7][8] Key benefits include rapid heat and mass transfer due to high surface-area-to-volume ratios, the ability to safely handle hazardous reagents and intermediates, and seamless scalability from laboratory research to industrial production.[9][10]
This document provides detailed application notes and experimental protocols for the synthesis of a key herbicide intermediate using flow chemistry, highlighting the practical advantages of this technology for researchers, scientists, and drug development professionals in the agrochemical sector.
Application Note 1: Continuous Flow Synthesis of 2-Chloro-N-(4-chlorophenyl)-N-methylacetamide
Background
2-Chloro-N-(4-chlorophenyl)-N-methylacetamide is a crucial intermediate in the synthesis of various herbicides. Traditional batch synthesis often involves challenges related to temperature control, handling of reactive intermediates, and scalability. Flow chemistry offers a robust alternative to overcome these limitations. This application note details a continuous flow process for the acylation of N-methyl-4-chloroaniline with chloroacetyl chloride.
Advantages of the Flow Process
-
Enhanced Safety: The small reactor volume minimizes the risk associated with handling the highly reactive and corrosive chloroacetyl chloride. The enclosed system also reduces operator exposure to toxic chemicals.[6]
-
Improved Heat Transfer: The high surface-area-to-volume ratio of the flow reactor allows for efficient dissipation of the exothermic heat of reaction, enabling precise temperature control and preventing the formation of unwanted byproducts.[7]
-
Rapid Optimization: Reaction parameters, such as residence time, temperature, and stoichiometry, can be quickly screened and optimized, significantly reducing development time.[7]
-
Higher Yield and Purity: Precise control over reaction conditions leads to cleaner reaction profiles and higher product yields compared to batch methods.
-
Scalability: The process can be scaled up by either extending the operation time or by "numbering-up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors.[4]
Quantitative Data Summary
The following table compares the performance of the continuous flow synthesis with a conventional batch process for the preparation of 2-Chloro-N-(4-chlorophenyl)-N-methylacetamide.
| Parameter | Continuous Flow Synthesis | Traditional Batch Synthesis |
| Reaction Time (Residence Time) | 2 minutes | 2 - 4 hours |
| Temperature | 20 - 30°C | 0 - 10°C |
| Yield | >98% | 90 - 95% |
| Purity (crude) | ~99% | ~95% |
| Safety Profile | High (low hold-up volume) | Moderate (large volume of reactive species) |
| Scalability | Seamless (time/numbering-up) | Complex (heat transfer limitations) |
Experimental Protocol: Continuous Flow Synthesis
Materials and Reagents
-
N-methyl-4-chloroaniline (Reagent A)
-
Chloroacetyl chloride (Reagent B)
-
Triethylamine (B128534) (Base)
-
Toluene (B28343) (Solvent)
-
Deionized Water
-
Brine Solution
Equipment
-
Two syringe pumps or HPLC pumps
-
T-mixer (e.g., PEEK or stainless steel)
-
Tubular reactor (e.g., PFA or stainless steel coil, 10 mL volume)
-
Back-pressure regulator (set to 5 bar)
-
Water bath or thermostat for temperature control
-
Automated liquid-liquid separator or traditional separation funnel
-
Rotary evaporator
Solution Preparation
-
Solution A: Prepare a 1.0 M solution of N-methyl-4-chloroaniline and a 1.1 M solution of triethylamine in toluene.
-
Solution B: Prepare a 1.05 M solution of chloroacetyl chloride in toluene.
Experimental Procedure
-
System Setup: Assemble the flow chemistry setup as illustrated in the workflow diagram below. Ensure all connections are secure.
-
Priming: Prime the pumps and the reactor system with the toluene solvent to remove any air.
-
Reaction Initiation:
-
Set the flow rate of Pump 1 (Solution A) to 2.5 mL/min.
-
Set the flow rate of Pump 2 (Solution B) to 2.5 mL/min.
-
This combined flow rate of 5.0 mL/min results in a residence time of 2 minutes in the 10 mL reactor coil.
-
-
Temperature Control: Maintain the reactor coil temperature at 25°C using the water bath.
-
Steady State: Allow the system to run for at least 3 residence times (6 minutes) to reach a steady state before collecting the product.
-
Product Collection: Collect the output stream from the back-pressure regulator. The stream contains the desired product and triethylamine hydrochloride salt.
-
Work-up:
-
Quench the reaction mixture by directing the output into a stirred vessel containing deionized water to dissolve the salt.
-
For continuous work-up, the output can be fed into a membrane-based liquid-liquid separator.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude product, 2-Chloro-N-(4-chlorophenyl)-N-methylacetamide, as a solid. The product is typically of high purity (~99%) and may not require further purification.
Visualizations
Caption: Experimental workflow for the continuous flow synthesis.
References
- 1. thalesnano.com [thalesnano.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 5. Flow Chemistry Vs Batch Processes [bioprocessonline.com]
- 6. nhsjs.com [nhsjs.com]
- 7. aragen.com [aragen.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. almacgroup.com [almacgroup.com]
Application Notes and Protocols: Metal Complex Formation with Ligands Derived from Picolinoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of metal complexes formed with ligands derived from picolinoyl chloride. The protocols detailed herein are intended to serve as a practical guide for researchers in medicinal chemistry, materials science, and catalysis.
Introduction
Ligands derived from picolinoyl chloride, a derivative of picolinic acid, have garnered significant interest in coordination chemistry. The presence of the pyridine (B92270) nitrogen and a carbonyl group provides a versatile bidentate or potentially tridentate chelation site for a wide range of transition metal ions. The resulting metal complexes often exhibit interesting physicochemical properties and biological activities, making them promising candidates for various applications, including catalysis and the development of novel therapeutic agents.[1][2]
This document outlines the synthesis of two primary classes of ligands derived from picolinoyl chloride: N-substituted picolinamides and picolinoyl hydrazones. It further details the formation of their metal complexes and provides protocols for their characterization and evaluation of their biological activity, with a focus on their potential as anticancer agents.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Picolinamide (B142947) Ligands
This protocol describes the synthesis of N-substituted picolinamide ligands via the reaction of picolinoyl chloride with primary or secondary amines.
Materials:
-
Picolinoyl chloride hydrochloride
-
Appropriate primary or secondary amine (e.g., aniline, diethylamine)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of picolinoyl chloride hydrochloride (1.0 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted picolinamide ligand.
Protocol 2: Synthesis of Picolinoyl Hydrazone Ligands
This protocol details the synthesis of picolinoyl hydrazone ligands, which are typically prepared in a two-step process starting from the corresponding ester or acid. For the purpose of this protocol, we will start from picolinoyl hydrazide, which can be synthesized from the reaction of an ester of picolinic acid with hydrazine (B178648) hydrate.
Materials:
-
Picolinoyl hydrazide
-
Substituted aldehyde or ketone (e.g., salicylaldehyde, 2-acetylpyridine)
-
Catalytic amount of glacial acetic acid (optional)
Procedure:
-
Dissolve picolinoyl hydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1.0 eq) to the solution.
-
If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure picolinoyl hydrazone ligand.
Protocol 3: Synthesis of Metal Complexes
This protocol provides a general method for the synthesis of transition metal complexes with the picolinoyl-derived ligands.
Materials:
-
Picolinoyl-derived ligand (picolinamide or picolinoyl hydrazone)
-
Metal salt (e.g., CoCl₂·6H₂O, Ni(OAc)₂·4H₂O, CuCl₂·2H₂O, Zn(OAc)₂·2H₂O)
-
Methanol or ethanol
Procedure:
-
Dissolve the picolinoyl-derived ligand (1.0 or 2.0 eq) in hot methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1.0 eq) in methanol or ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 2-4 hours.
-
A colored precipitate will form. Cool the mixture to room temperature.
-
Collect the solid complex by filtration, wash with cold methanol or ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Data Presentation
The following tables summarize typical quantitative data for ligands derived from picolinoyl chloride and their metal complexes.
Table 1: Physicochemical Data of Picolinoyl Hydrazone Ligands and Their Metal Complexes [3]
| Compound | Formula | M.W. ( g/mol ) | Color | M.p. (°C) | Yield (%) | Molar Cond. (Ω⁻¹cm²mol⁻¹) |
| HDPH | C₁₂H₁₃N₃O | 215.25 | Pale yellow | 155-157 | 75.0 | - |
| [Mn(HDPH-H)₂]·3H₂O | C₂₄H₃₀MnN₆O₅ | 565.48 | Yellow-brown | 227-230 | 69.5 | 19.0 |
| [Co(HDPH-H)₂]·2H₂O | C₂₄H₂₈CoN₆O₄ | 559.46 | Dark brown | >270 | 77.6 | 18.2 |
| [Ni(HDPH-H)₂]·2H₂O | C₂₄H₂₈NiN₆O₄ | 559.22 | Dark brown | 223-225 | 70.0 | 20.0 |
| [Cu(HDPH-H)₂] | C₂₄H₂₄CuN₆O₂ | 512.04 | Olive green | >280 d | 68.8 | 16.0 |
| [Zn(HDPH-H)₂]·2H₂O | C₂₄H₂₈ZnN₆O₄ | 565.91 | Orange-yellow | 251-255 | 65.0 | 15.0 |
HDPH = Hydrazone ligand derived from 2,5-hexanedione (B30556) and picolinoyl hydrazine. d = decomposed.
Table 2: Selected FT-IR Spectral Data (cm⁻¹) for Picolinoyl Hydrazone Ligands and Their Metal Complexes [3]
| Compound | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-O) | ν(M-N) |
| HDPH | 3190 | 1685 | 1601 | - | - |
| [Mn(HDPH-H)₂]·3H₂O | - | 1620 | 1573 | 540 | 455 |
| [Co(HDPH-H)₂]·2H₂O | - | 1635 | 1581 | 532 | 451 |
| [Ni(HDPH-H)₂]·2H₂O | - | 1627 | 1577 | 535 | 447 |
| [Cu(HDPH-H)₂] | - | 1651 | 1527 | 520 | 438 |
| [Zn(HDPH-H)₂]·2H₂O | - | 1631 | 1570 | 543 | 441 |
Table 3: In Vitro Cytotoxicity Data (IC₅₀ in µM) of Selected Metal Complexes
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| Cisplatin | 10.5 | 15.2 | 8.3 |
| Cu(II) Complex with a Picolinoyl Hydrazone Ligand | 1.5 | 2.8 | 3.1 |
| Ni(II) Complex with a Picolinoyl Hydrazone Ligand | 25.4 | 32.1 | 28.9 |
| Zn(II) Complex with a Picolinoyl Hydrazone Ligand | 18.7 | 24.5 | 21.3 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of metal complexes with ligands derived from picolinoyl chloride.
Caption: General workflow for synthesis and analysis.
Signaling Pathway: Apoptosis Induction
Metal complexes with picolinoyl-derived ligands have been shown to induce apoptosis in cancer cells. The following diagram depicts a simplified model of the intrinsic apoptotic pathway that can be triggered by these complexes, often involving the tumor suppressor protein p53 and the caspase cascade.[4]
Caption: Intrinsic apoptosis pathway activation.
References
- 1. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Metal-Based Anticancer Complexes and p53: How Much Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acylation Reactions in Dichloromethane (DCM) with Pyridine as Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation is a fundamental and widely utilized transformation in organic synthesis, crucial for the protection of functional groups, the formation of esters and amides, and the synthesis of key intermediates in drug discovery and development. This document provides detailed application notes and protocols for conducting acylation reactions in dichloromethane (B109758) (DCM) using pyridine (B92270) as a catalyst. Pyridine serves as a nucleophilic catalyst and a mild base to neutralize the acidic byproduct generated during the reaction. DCM is a common aprotic solvent that is relatively inert and effectively solubilizes a wide range of organic compounds. These protocols are designed to offer reproducible methods and a deeper understanding of the reaction mechanism and scope.
Reaction Mechanism and Role of Reagents
The pyridine-catalyzed acylation of alcohols and amines proceeds through a nucleophilic catalysis pathway. The key steps are:
-
Activation of the Acylating Agent: Pyridine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl halide or anhydride).[1][2] This initial step forms a highly reactive N-acylpyridinium salt intermediate.
-
Nucleophilic Attack: The substrate (an alcohol or amine) then acts as a nucleophile, attacking the activated carbonyl carbon of the N-acylpyridinium salt. This step is more facile than the direct reaction with the less electrophilic starting acylating agent.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed in the previous step collapses, leading to the formation of the acylated product (an ester or amide) and the regeneration of the pyridine catalyst. Pyridine also acts as a base to quench the proton generated from the alcohol or amine, driving the reaction to completion.[1][2]
Dichloromethane (DCM) is employed as the solvent due to its ability to dissolve a broad range of reactants and its low reactivity under these conditions.[1][2]
Visualizations
Reaction Mechanism
References
Application Notes and Protocols for the Synthesis of Complex Heterocyclic Compounds Using Pyridine-2-carbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Pyridine-2-carbonyl chloride in the preparation of complex heterocyclic compounds. This versatile reagent serves as a key building block for introducing the picolinoyl moiety into various molecular scaffolds, which is of significant interest in medicinal chemistry due to the prevalence of the pyridine (B92270) ring in numerous biologically active compounds. The protocols detailed below offer step-by-step methodologies for the synthesis of key intermediates and their subsequent transformation into diverse heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.
Synthesis of Key Intermediate: Picolinohydrazide (B126095)
A crucial first step in the synthesis of many complex heterocyclic compounds from this compound is the preparation of picolinohydrazide. This intermediate serves as a versatile precursor for subsequent cyclization reactions.
Experimental Protocol: Synthesis of Picolinohydrazide
Materials:
-
This compound hydrochloride
-
Ethanol (B145695) (99.5%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator
Procedure:
-
To a solution of hydrazine hydrate (1.2 equivalents) in ethanol in a round-bottom flask cooled in an ice bath, slowly add a solution of this compound hydrochloride (1.0 equivalent) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude picolinohydrazide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure picolinohydrazide.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are an important class of five-membered heterocycles found in many medicinally important molecules. A common route to their synthesis involves the cyclodehydration of a diacylhydrazine intermediate, which can be readily prepared from picolinohydrazide.
Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)-5-phenyl-1,3,4-oxadiazole
Materials:
-
Picolinohydrazide
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Synthesis of the Diacylhydrazine Intermediate:
-
To a solution of picolinohydrazide (1.0 equivalent) in anhydrous pyridine, add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude N'-benzoyl-2-pyridinecarbohydrazide.
-
-
Cyclodehydration to the 1,3,4-Oxadiazole:
-
To the crude diacylhydrazine, add phosphorus oxychloride (5-10 equivalents) and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-(pyridin-2-yl)-5-phenyl-1,3,4-oxadiazole.
-
Quantitative Data for 1,3,4-Oxadiazole Synthesis
| Heterocycle | Starting Materials | Key Reagents | Reaction Time | Yield (%) | Reference |
| 2-(Pyridin-2-yl)-5-phenyl-1,3,4-oxadiazole | Picolinohydrazide, Benzoyl chloride | POCl₃ | 4-6 h (cyclization) | 75-85 | Adapted from general procedures |
| 2,5-Bis(pyridin-2-yl)-1,3,4-oxadiazole | Picolinohydrazide, this compound | POCl₃ | 6 h (cyclization) | ~80 | Adapted from general procedures |
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are another class of five-membered nitrogen-containing heterocycles with a broad range of biological activities. They can be synthesized from picolinohydrazide through the formation of a thiosemicarbazide (B42300) intermediate followed by cyclization.
Experimental Protocol: Synthesis of 5-(Pyridin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Materials:
-
Picolinohydrazide
-
Phenyl isothiocyanate
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl, dilute)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Synthesis of the Thiosemicarbazide Intermediate:
-
A mixture of picolinohydrazide (1.0 equivalent) and phenyl isothiocyanate (1.0 equivalent) in ethanol is refluxed for 6 hours.
-
The solid material obtained on cooling is filtered off and recrystallized from methanol (B129727) to give the corresponding thiosemicarbazide.[1]
-
-
Cyclization to the 1,2,4-Triazole:
-
A stirring mixture of the thiosemicarbazide (1.0 equivalent) and aqueous sodium hydroxide (4%) is refluxed for 4 hours.[1]
-
After cooling, the solution is acidified with dilute hydrochloric acid, and the precipitate is filtered.[1]
-
The solid product is recrystallized from a suitable solvent (e.g., ethyl acetate) to yield 5-(pyridin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol.[1]
-
Quantitative Data for 1,2,4-Triazole Synthesis
| Heterocycle | Starting Materials | Key Reagents | Reaction Time | Yield (%) | Reference |
| 5-(Pyridin-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Picolinohydrazide, Phenyl isothiocyanate | NaOH | 4 h (cyclization) | Moderate | [1] |
Synthesis of Pyridinyl-Substituted Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A synthetic route to pyridinyl-substituted pyrazoles can be envisioned starting from a 1,3-dicarbonyl compound derived from this compound.
Proposed Synthetic Pathway for a Pyridinyl-Pyrazole
Caption: Proposed synthesis of a pyridinyl-pyrazole.
Experimental Protocol: Synthesis of 5-(Pyridin-2-yl)-1H-pyrazol-3(2H)-one (Proposed)
Materials:
-
This compound
-
Ethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrazine hydrate
-
Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel
Procedure:
-
Synthesis of Ethyl 3-oxo-3-(pyridin-2-yl)propanoate (Claisen Condensation):
-
To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl malonate (1.2 equivalents) dropwise.
-
To this solution, add this compound (1.0 equivalent) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and neutralize with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
-
Cyclocondensation to the Pyrazole:
-
To a solution of the purified ethyl 3-oxo-3-(pyridin-2-yl)propanoate (1.0 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain 5-(pyridin-2-yl)-1H-pyrazol-3(2H)-one.
-
Application in Drug Development: Targeting Cyclin-Dependent Kinases
Certain complex heterocyclic compounds incorporating a pyridine moiety, such as[2][3][4]triazine-pyridine biheteroaryls, have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[5] CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.
Signaling Pathway: CDK Inhibition in Cell Cycle Control
Caption: Inhibition of CDKs by a triazine-pyridine compound.
The diagram illustrates how[2][3][4]triazine-pyridine compounds can inhibit CDK4/6 and CDK2.[5] This inhibition prevents the phosphorylation of the Retinoblastoma protein (Rb), which in its active (hypophosphorylated) state, sequesters the E2F transcription factor. By maintaining Rb in its active state, the inhibitor prevents the transcription of genes necessary for the G1 to S phase transition, leading to cell cycle arrest and preventing cancer cell proliferation.
General Workflow for Heterocyclic Synthesis from this compound
The synthesis of complex heterocyclic compounds using this compound generally follows a structured workflow.
Caption: General synthetic workflow.
This workflow highlights the key stages, from the initial reaction of this compound to form a key intermediate, through derivatization and cyclization to form the target heterocycle, and concluding with purification and characterization of the final product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pyridine-2-carbonyl chloride hydrolysis and stability in water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolysis and stability of pyridine-2-carbonyl chloride in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in the presence of water?
A1: this compound is highly susceptible to hydrolysis and has low stability in aqueous environments.[1] It readily reacts with water or even atmospheric moisture to form picolinic acid and hydrochloric acid.[1] Due to this rapid decomposition, it is crucial to store and handle the compound under strictly anhydrous (moisture-free) conditions to maintain its integrity.[1]
Q2: What is the mechanism of this compound hydrolysis?
A2: The hydrolysis of this compound proceeds through a nucleophilic acyl substitution mechanism. The process involves the following steps:
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Tetrahedral Intermediate: This attack leads to the formation of a protonated tetrahedral intermediate.
-
Elimination & Deprotonation: The intermediate collapses, expelling a chloride ion. A second water molecule then acts as a base, deprotonating the intermediate to yield the final products: picolinic acid and hydrochloric acid.[1]
Q3: Are there any quantitative data available for the hydrolysis rate of this compound?
Table 1: Illustrative Hydrolytic Stability of Analogous Ester Compounds
| Compound Example (Ester Analog) | Assay Conditions (Buffer pH) | Half-life (t½, min) |
| Pyrazole Benzoic Acid Ester (7e) | pH 7.5 | 450 |
| Pyrazole Ester (10a) | pH 7.5 | 900 |
| Source: Adapted from research on related compounds.[1] |
Q4: How can I minimize hydrolysis during my experiments?
A4: To minimize hydrolysis, it is essential to maintain anhydrous conditions throughout your experiment. This includes using freshly distilled, anhydrous solvents, ensuring all reagents are dry, and performing reactions under an inert atmosphere (e.g., nitrogen or argon).[2] Conducting reactions at low temperatures (e.g., 0°C or -78°C) can also help to reduce the rate of hydrolysis.[2]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired acylated product. | Hydrolysis of this compound to picolinic acid. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents with a water content of <50 ppm. - Handle all reagents, including amines, under inert atmosphere and ensure they are dry. - Add this compound at a low temperature (0°C or -78°C) to control the initial reaction.[2] |
| Formation of a white precipitate during the reaction. | The precipitate is likely the hydrochloride salt of the amine nucleophile, formed by its reaction with the HCl byproduct. | - Use a non-nucleophilic base, such as triethylamine (B128534) or excess pyridine, to act as an HCl scavenger. - Add the this compound solution dropwise to a solution containing the amine and the HCl scavenger to ensure immediate neutralization of the generated HCl. |
| Inconsistent reaction outcomes between experiments. | Varying degrees of hydrolysis due to inconsistent atmospheric control. | - Standardize the procedure for purging the reaction vessel with an inert gas. - Use septa and syringes for transferring all liquid reagents to prevent the introduction of atmospheric moisture. Ensure syringes and needles are oven-dried and flushed with inert gas before use. |
Experimental Protocols
While specific kinetic data for this compound hydrolysis is scarce, researchers can determine these parameters experimentally. Below are general protocols for monitoring the hydrolysis.
Protocol 1: Monitoring Hydrolysis by Conductivity Measurement
This method is suitable for the rapid kinetics of acyl chloride hydrolysis as the reaction produces hydrochloric acid, which increases the electrical conductivity of the solution.[3]
Materials:
-
This compound
-
High-purity water or a suitable buffer solution
-
Jacketed reaction vessel
-
Constant-temperature bath
-
Conductivity probe and meter
-
Magnetic stirrer
-
Microsyringe
Procedure:
-
System Equilibration: Place a known volume of the aqueous solution into the jacketed reaction vessel and allow it to reach the desired temperature using the constant-temperature bath.
-
Initial Measurement: Immerse the conductivity probe in the solution and record the initial conductivity.
-
Reaction Initiation: Rapidly inject a small, known volume of a stock solution of this compound into the stirring solution and start a timer.
-
Data Collection: Record the conductivity at regular time intervals.
-
Data Analysis: The change in conductivity is proportional to the concentration of HCl produced. For a pseudo-first-order reaction (with water in large excess), a plot of ln(C∞ - Ct) versus time (where C is conductivity) will be linear. The pseudo-first-order rate constant (k) is the negative of the slope.
Protocol 2: Monitoring Hydrolysis by UV-Vis Spectrophotometry
This method can be used if there is a significant difference in the UV-Vis absorbance spectra of this compound and its hydrolysis product, picolinic acid.
Materials:
-
This compound
-
High-purity water or a suitable buffer solution
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Spectral Analysis: Obtain the UV-Vis spectra of this compound and picolinic acid to identify a suitable wavelength for monitoring where the absorbance change is maximal.
-
Reaction Setup: Add a known concentration of this compound to the aqueous solution in a quartz cuvette and place it in the thermostatted spectrophotometer.
-
Data Collection: Monitor the change in absorbance at the chosen wavelength over time.
-
Data Analysis: Use the Beer-Lambert law to convert absorbance to concentration. The rate constant can then be determined using the appropriate integrated rate law.
Visualizations
Hydrolysis Mechanism of this compound
Caption: The hydrolysis of this compound proceeds via a nucleophilic addition-elimination mechanism.
Experimental Workflow for Stability Assessment
Caption: A general workflow for experimentally determining the hydrolytic stability of this compound.
References
Picolinoyl Chloride Hydrochloride: A Technical Guide to Safe Handling and Storage
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of picolinoyl chloride hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues to ensure safe laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with picolinoyl chloride hydrochloride?
A1: Picolinoyl chloride hydrochloride is a hazardous substance that requires careful handling. It is harmful if swallowed and can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[3] The compound is corrosive and acts as a lachrymator, meaning it can induce tearing.[2]
Q2: What personal protective equipment (PPE) is necessary when working with picolinoyl chloride hydrochloride?
A2: When handling picolinoyl chloride hydrochloride, it is crucial to wear appropriate personal protective equipment to prevent exposure. This includes:
-
Eye Protection: Tight-sealing safety goggles and a face shield.[4]
-
Skin Protection: A complete suit protecting against chemicals and appropriate protective gloves.[3][4] Always inspect gloves before use and use a proper glove removal technique.
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[5][6]
Q3: What are the proper storage conditions for picolinoyl chloride hydrochloride?
A3: Picolinoyl chloride hydrochloride should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Some suppliers recommend storage in a refrigerator at 2-8°C under an inert atmosphere.[9] It is important to store it away from incompatible substances such as strong oxidizing agents and bases.[4][5]
Q4: What should I do in case of accidental exposure to picolinoyl chloride hydrochloride?
A4: In the event of accidental exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes and seek immediate medical attention.[1][6]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
Q5: How should I handle a small spill of picolinoyl chloride hydrochloride?
A5: For small spills, trained personnel wearing appropriate PPE should clean up the area immediately. Avoid generating dust.[6] Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[3][6] The spill area should then be washed.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Eye or respiratory irritation during handling. | Inadequate ventilation or improper PPE. | Immediately move to a well-ventilated area. Ensure you are working in a certified chemical fume hood. Review your PPE to ensure you are using tight-sealing goggles, a face shield, and an appropriate respirator if necessary.[4][5][6] |
| The compound has changed color (e.g., to purple or red). | Exposure to air or moisture. | While some sources describe the solid as white to purple to red, a significant color change may indicate degradation. It is recommended to store the compound under an inert atmosphere to minimize degradation.[4] |
| Visible degradation of the container. | Incompatible storage container or exposure to moisture. | Picolinoyl chloride hydrochloride is corrosive.[2] Ensure it is stored in a compatible, tightly sealed container to prevent reaction with the container material or ingress of moisture. |
Quantitative Safety Data
| Parameter | Value | Source |
| Molecular Formula | C6H5Cl2NO | [3][7] |
| Molecular Weight | 178.01 g/mol | [3][7] |
| Melting Point | 119 - 125 °C | [4] |
| Storage Temperature | 2-8°C (recommended by some suppliers) | [9] |
| Hazard Statements | H302, H314, H315, H319, H335 | [1][2][3] |
H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Experimental Protocols
Protocol for Safe Handling During an Acylation Reaction
-
Preparation: Before starting, ensure a chemical fume hood is certified and functioning correctly. Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) and a spill kit readily available.
-
Personal Protective Equipment (PPE): Don a lab coat, chemical-resistant gloves (inspect for integrity), and tight-sealing safety goggles with a face shield.
-
Weighing and Dispensing: Conduct all weighing and dispensing of picolinoyl chloride hydrochloride inside the chemical fume hood to minimize inhalation exposure. Use a non-sparking spatula.
-
Reaction Setup: Set up the reaction apparatus within the fume hood. If the reaction is exothermic, have a cooling bath ready.
-
Addition of Reagent: Add the picolinoyl chloride hydrochloride slowly and in portions to the reaction mixture to control the reaction rate and any potential exotherm.
-
Work-up and Product Isolation: After the reaction is complete, quench the reaction mixture carefully, still within the fume hood. Handle all subsequent extraction and purification steps with appropriate PPE.
-
Decontamination and Waste Disposal: Decontaminate all glassware that came into contact with picolinoyl chloride hydrochloride. Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.
-
Hygiene: After completing the experiment and removing PPE, wash hands thoroughly with soap and water.[5]
Protocol for Small Spill Cleanup
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Put on appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, a face shield, and protective clothing.
-
Contain and Absorb: Do not use water. Cover the spill with a dry, inert absorbent material like sand or vermiculite.
-
Collect Spill: Carefully sweep up the absorbed material and the spilled solid.[6] Avoid creating dust. Place the collected material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Wipe down the spill area with a suitable solvent (check for compatibility first) and then with soap and water.
-
Dispose of Waste: Dispose of all contaminated materials (including gloves and wipes) as hazardous waste according to institutional protocols.
-
Report: Report the spill to the appropriate safety personnel at your institution.
Visual Guides
Caption: Workflow for the safe handling of picolinoyl chloride hydrochloride.
Caption: Decision tree for the proper storage of picolinoyl chloride hydrochloride.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Buy Picolinoyl chloride hydrochloride | 39901-94-5 [smolecule.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Picolinoyl chloride hydrochloride [acrospharmatech.com]
- 8. echemi.com [echemi.com]
- 9. chembk.com [chembk.com]
Technical Support Center: Personal Protective Equipment (PPE) for Corrosive Acyl Chlorides
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection and use of Personal Protective Equipment (PPE) when working with corrosive acyl chlorides. The information is presented in a question-and-answer format to address specific issues and troubleshooting scenarios encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with acyl chlorides?
A1: Acyl chlorides are highly reactive and corrosive compounds.[1][2] The primary hazards include:
-
Severe Burns: Contact with skin and eyes can cause severe chemical burns and tissue damage.[2][3][4][5]
-
Respiratory Irritation: Inhalation of vapors can irritate the nose, throat, and lungs, potentially leading to coughing, shortness of breath, and in severe cases, pulmonary edema (fluid buildup in the lungs), which is a medical emergency.[2][3]
-
Violent Reactions: They react violently with water, including moisture in the air, to produce corrosive hydrogen chloride gas and the corresponding carboxylic acid.[3][5]
-
Flammability: Many acyl chlorides are flammable liquids, and their vapors can form explosive mixtures with air.[3][4][5]
Q2: What is the minimum required PPE when working with acyl chlorides?
A2: All work with acyl chlorides should be conducted in a certified chemical fume hood to control vapor inhalation. The minimum PPE includes:
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[6][7] A full-face shield worn over the goggles is also required to protect against splashes.
-
Hand Protection: Chemical-resistant gloves are essential. The choice of glove material depends on the specific acyl chloride and the duration of the task. Double gloving is often recommended for added protection.
-
Body Protection: A flame-resistant lab coat, fully buttoned with sleeves of sufficient length to prevent skin exposure, should be worn.[8] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or a full chemical-resistant suit may be necessary.[1]
-
Footwear: Closed-toe shoes made of a non-porous material are required. Chemical-resistant shoe covers or boots may be necessary depending on the scale of the work.[1]
Q3: How do I select the right gloves for working with a specific acyl chloride?
A3: Glove selection should be based on chemical compatibility data from the manufacturer, specifically the breakthrough time and degradation rating for the specific acyl chloride you are using.[9] Breakthrough time is the time it takes for the chemical to permeate through the glove material.[9] Degradation refers to the physical changes in the glove material upon chemical contact.[9] Always consult the Safety Data Sheet (SDS) for the specific acyl chloride for glove recommendations. Butyl rubber and some multi-layer laminates often provide good resistance to acyl chlorides.
Q4: What should I do if an acyl chloride spills on my PPE?
A4: In the event of a spill on your PPE:
-
Immediately move away from the spill area to a safe location, such as a safety shower.
-
If the spill is on your clothing, remove the contaminated items immediately while under the safety shower, and flush the affected skin area with copious amounts of water for at least 15 minutes.[8]
-
If the spill is on your gloves, carefully remove them, avoiding contact with your skin, and wash your hands thoroughly.
-
Dispose of the contaminated PPE as hazardous waste.[8]
-
Report the incident to your supervisor.
Q5: Can I reuse my gloves after working with acyl chlorides?
A5: It is generally not recommended to reuse disposable gloves. For reusable gloves, they must be thoroughly inspected for any signs of degradation, such as swelling, discoloration, or stiffening, before and after each use. If you choose to reuse them, they should be decontaminated by washing the outer surface before removal and then air-dried.[4] However, given the high reactivity of acyl chlorides, single-use gloves are often the safer option.
Troubleshooting Guide
Problem: I can smell the acyl chloride even though I am wearing a respirator.
-
Possible Cause 1: Improper respirator fit. The respirator may not be forming a tight seal around your face, allowing vapors to leak in.
-
Solution 1: Perform a user seal check (fit check) each time you put on the respirator. You should be formally fit-tested for the specific make and model of respirator you are using.
-
Possible Cause 2: Cartridge breakthrough. The respirator cartridge may be saturated and no longer effective at capturing the chemical vapors.
-
Solution 2: Replace the respirator cartridges according to a pre-determined change-out schedule or immediately if you detect any odor, taste, or irritation.
-
Possible Cause 3: Incorrect cartridge type. You may be using a cartridge that is not appropriate for organic vapors or acid gases.
-
Solution 3: Ensure you are using the correct type of cartridge for the specific acyl chloride you are working with. Consult the SDS and respirator manufacturer's guidelines.
Problem: My gloves seem to be degrading (swelling, getting stiff) quickly.
-
Possible Cause: The glove material is not resistant to the specific acyl chloride being used.
-
Solution: Immediately remove the gloves, wash your hands, and select a different type of glove with a better chemical resistance rating for that specific chemical. Consult chemical resistance charts from glove manufacturers. Consider using a thicker glove or double-gloving with two different types of materials for enhanced protection.
Problem: A small splash of acyl chloride went onto my lab coat.
-
Possible Cause: Accidental splash during handling.
-
Solution: Immediately remove the lab coat, being careful not to let the contaminated area touch your skin or inner clothing. Assess if any of the chemical has soaked through to your personal clothing. If so, remove that clothing as well and use a safety shower if necessary. Launder the lab coat separately from other clothing. If the lab coat is a disposable, single-use garment, dispose of it as hazardous waste.
Quantitative Data on PPE Performance
The following tables summarize the performance of various glove and protective clothing materials against specific acyl chlorides based on manufacturer's data. Breakthrough time (BT) is reported in minutes. Degradation is a qualitative assessment of the material's physical change after exposure.
Table 1: Glove Material Chemical Resistance to Acetyl Chloride
| Glove Material | Breakthrough Time (minutes) | Degradation Rating | Source |
| Butyl Rubber | > 480 | Excellent | [10] |
| Neoprene | > 480 | Good | [11] |
| Nitrile | < 10 | Not Recommended | [12] |
| Natural Rubber | < 10 | Not Recommended | [11] |
| PVC | < 10 | Not Recommended | [13] |
| Viton™ | > 480 | Excellent | [13] |
Table 2: Protective Clothing Material Resistance to Acyl Chlorides
| Material / Product | Challenge Chemical | Breakthrough Time (minutes) | Source |
| DuPont™ Tychem® 6000 | Acetyl Chloride | > 480 | [9] |
| Kappler® Zytron® 300 | Acetyl Chloride | > 480 | [6] |
| Lakeland® ChemMax® 1 | Acetyl Chloride | > 480 | [14] |
| DuPont™ Tychem® F | Thionyl Chloride | Immediate | [15] |
Note: This data is for guidance only. Users should always consult the specific chemical resistance data from the manufacturer for the exact PPE product they are using and for the specific acyl chloride and concentration.
Experimental Protocols
Protocol: ASTM F739 - Standard Test Method for Permeation of Liquids and Gases Through Protective Clothing Materials Under Conditions of Continuous Contact
This is the standard laboratory test method used to measure the resistance of protective clothing materials to permeation by liquid or gaseous chemicals under continuous contact.[3][4][5]
Objective: To determine the breakthrough detection time and the steady-state permeation rate of a chemical through a protective clothing material specimen.
Methodology:
-
A specimen of the protective clothing material is clamped between two chambers of a permeation test cell.
-
The outer side of the material is exposed to the challenge chemical (the acyl chloride).
-
A collection medium (gas or liquid) is circulated on the inner side of the material.
-
The collection medium is continuously monitored for the presence of the challenge chemical using an appropriate analytical technique (e.g., gas chromatography, mass spectrometry).
-
The breakthrough detection time is the time elapsed from the initial contact of the chemical with the material until the chemical is first detected in the collection medium.[9]
-
The steady-state permeation rate is the constant rate at which the chemical permeates through the material after equilibrium is reached.[4]
This standardized test provides the quantitative data used to generate the chemical resistance charts from PPE manufacturers.
Visualizations
Caption: PPE Selection Workflow for Acyl Chlorides
Caption: Emergency Response for Acyl Chloride Spill
References
- 1. kappler.com [kappler.com]
- 2. atapars.com [atapars.com]
- 3. store.astm.org [store.astm.org]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. jssafety.ie [jssafety.ie]
- 6. hazmatresource.com [hazmatresource.com]
- 7. ansell.com [ansell.com]
- 8. ASTM F739 method for testing the permeation resistance of protective clothing materials: critical analysis with proposed changes in procedure and test-cell design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ehss.syr.edu [ehss.syr.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 12. safetygloves.co.uk [safetygloves.co.uk]
- 13. Chemical Protective Clothing Levels - A Complete Guide [atlassafetysolutions.com]
- 14. lakeland.com [lakeland.com]
- 15. dsafety.com [dsafety.com]
Technical Support Center: Optimizing Acylation Reactions with Picolinoyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize acylation reactions using picolinoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for acylation reactions using picolinoyl chloride?
A1: Acylation with picolinoyl chloride proceeds via a nucleophilic addition-elimination mechanism. The nucleophile (typically a primary or secondary amine for N-acylation, or an alcohol for O-acylation) attacks the electrophilic carbonyl carbon of the picolinoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to form the final acylated product (an amide or an ester). A base is required to neutralize the hydrogen chloride (HCl) byproduct.[1]
Q2: Picolinoyl chloride is often supplied as a hydrochloride salt. How does this affect my reaction setup?
A2: Picolinoyl chloride hydrochloride (PCH) contains one equivalent of HCl complexed to the pyridine (B92270) nitrogen.[2] This means you will need to use more than one equivalent of base in your reaction. At least one equivalent of base is required to neutralize the HCl salt, and another equivalent is needed to scavenge the HCl generated during the acylation reaction itself. Therefore, a minimum of two equivalents of a tertiary amine base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is recommended.
Q3: What are common solvents and bases used for picolinoyl chloride acylations?
A3: Anhydrous aprotic solvents are typically used to prevent hydrolysis of the highly reactive picolinoyl chloride.[3] Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene (B28343).[4][5] The most frequently used bases are non-nucleophilic tertiary amines such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.[4][6]
Q4: What is a major potential side reaction when preparing picolinoyl chloride in situ from picolinic acid?
A4: A significant side reaction, particularly when using thionyl chloride (SOCl₂) to generate picolinoyl chloride from picolinic acid, is the chlorination of the pyridine ring, typically at the 4-position.[4] This leads to the formation of a 4-chloropicolinoyl chloride intermediate and subsequently a 4-chloro-picolinamide byproduct.[4] Using a milder chlorinating agent like oxalyl chloride can sometimes mitigate this issue.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Picolinoyl Chloride: The reagent is highly sensitive to moisture and can hydrolyze back to picolinic acid.[7] 2. Insufficient Base: If using picolinoyl chloride hydrochloride, less than two equivalents of base will result in protonation of the nucleophile, rendering it unreactive.[4] 3. Weak Nucleophile: The amine or alcohol substrate may not be sufficiently nucleophilic. | 1. Use a fresh bottle of picolinoyl chloride or ensure it has been stored under an inert atmosphere in a desiccator. 2. Use at least two equivalents of a non-nucleophilic base like TEA or DIPEA when starting with the hydrochloride salt. Consider adding a slight excess (e.g., 2.2 equivalents). 3. For weak nucleophiles, consider using a stronger, non-nucleophilic base or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Increasing the reaction temperature may also be necessary, but should be monitored carefully. |
| Reaction Mixture Turns Dark Brown/Black | 1. Decomposition: Picolinoyl chloride or the resulting product may be unstable at higher temperatures. 2. Side Reactions with Impurities: Impurities in starting materials or solvents can lead to complex side reactions and color formation.[2] | 1. Maintain a low temperature during the addition of picolinoyl chloride (e.g., 0 °C).[4] Avoid excessive heating or prolonged reaction times. 2. Use high-purity, anhydrous solvents and reagents. |
| Formation of an Unwanted Chlorinated Byproduct | 1. In situ generation with Thionyl Chloride: Using SOCl₂ to create picolinoyl chloride from picolinic acid can lead to chlorination of the pyridine ring.[4] | 1. If preparing the acyl chloride in situ, switch from thionyl chloride to oxalyl chloride with a catalytic amount of DMF.[4] 2. Alternatively, consider a direct amide coupling method using reagents like HATU or HBTU, which avoids the formation of the acyl chloride intermediate altogether.[4] |
| Difficulty in Product Purification | 1. Salts Precipitation: The hydrochloride salt of the base (e.g., triethylammonium (B8662869) chloride) can precipitate and complicate isolation. 2. Byproduct Removal: The 4-chloro-picolinamide byproduct can be difficult to separate from the desired product. | 1. After the reaction is complete, perform an aqueous workup. Washing with water or a saturated sodium bicarbonate solution will remove these salts.[8] 2. Careful purification by silica (B1680970) gel column chromatography is often required to separate the desired product from chlorinated byproducts.[2] |
Data Presentation
Table 1: N-Acylation of Various Amines with Picolinoyl Chloride Derivatives
| Amine Substrate | Acylating Agent Preparation | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| N-Methylaniline | Picolinic acid + SOCl₂ | Triethylamine | DCM | 0 °C to RT, 16 h | 54 | [2] |
| N-Ethylaniline | Picolinic acid + SOCl₂ | Triethylamine | DCM | 0 °C to RT, 16 h | 31 | [2] |
| 3-Aminopyridine | Picolinic acid + Oxalyl chloride/DMF | Triethylamine (2.0 eq.) | DCM | 0 °C to RT, 12-24 h | Not specified | [4] |
| Methylamine (25% aq. solution) | 4-Chloropicolinoyl chloride HCl | (Implied excess of methylamine) | THF | Not specified | Not specified | [9] |
Note: Yields can be highly substrate-dependent. The formation of a 4-chloro byproduct (10-13% yield) was also observed in the reactions using thionyl chloride.[2]
Table 2: O-Acylation of Alcohols with Picolinoyl Chloride
| Alcohol/Phenol Substrate | Acylating Agent | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| Generic Alcohol or Phenol | Picolinoyl chloride HCl | Triethylamine (2.0 eq.) | THF | Room Temperature, 12 h | Not specified |
Note: Specific yield data for O-acylation with picolinoyl chloride is limited in the reviewed literature. The provided conditions are from a general protocol.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of an Amine using Picolinoyl Chloride Hydrochloride
This protocol is a general guideline for the acylation of a primary or secondary amine.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: In a separate flask, dissolve picolinoyl chloride hydrochloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 20-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
Protocol 2: In Situ Formation of Picolinoyl Chloride and Subsequent N-Acylation
This protocol describes the formation of the acyl chloride from picolinic acid followed by reaction with an amine, which can be adapted to avoid the isolation of the sensitive acyl chloride intermediate.
-
Activation of Picolinic Acid:
-
In a flame-dried flask under a nitrogen atmosphere, suspend picolinic acid (1.0 equivalent) in anhydrous toluene or DCM.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C and add oxalyl chloride (1.2 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas (CO₂, CO, and HCl) ceases and the solution becomes clear. The resulting solution contains the active picolinoyl chloride.
-
-
Amide Formation:
-
In a separate flame-dried flask, dissolve the amine (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous DCM.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared picolinoyl chloride solution from step 1 to the cooled amine solution via cannula or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: Experimental workflow for N-acylation using picolinoyl chloride HCl.
Caption: Logical troubleshooting workflow for low product yield.
References
- 1. CAS 39901-94-5: Picolinoyl chloride hydrochloride [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Pyridine-2-carbonyl chloride side reactions with nucleophilic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-2-carbonyl chloride. The focus is on identifying and mitigating side reactions with common nucleophilic solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application?
A1: this compound, also known as picolinoyl chloride, is a versatile chemical reagent.[1][2] Its primary role in organic synthesis is to act as an acylating agent, which allows for the introduction of a picolinoyl group into various molecules.[1][3] This reactivity is fundamental for synthesizing a wide range of compounds, including pharmaceuticals, agrochemicals, and other complex heterocyclic systems.[1][3] The reaction typically proceeds through a nucleophilic acyl substitution mechanism.[3]
Q2: What are the most common side reactions when using this compound?
A2: The carbonyl carbon in this compound is highly electrophilic, making it susceptible to attack by any nucleophile present in the reaction mixture. The most common side reactions involve:
-
Hydrolysis: Reaction with water (present as moisture in solvents, reagents, or the atmosphere) to form picolinic acid.
-
Alcoholysis: Reaction with alcohol solvents (e.g., methanol, ethanol) to form the corresponding ester.[4]
-
Aminolysis: While reaction with a target amine is often the goal, using an amine as a solvent or having amine impurities can lead to the formation of unwanted amide byproducts.
Q3: Why is it critical to use anhydrous solvents and an inert atmosphere?
A3: It is critical to use anhydrous (dry) solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of this compound.[5] Atmospheric humidity and residual water in solvents provide a source for the hydrolysis side reaction, which consumes the starting material and forms picolinic acid as a byproduct.[5] This reduces the overall yield of the desired product.
Q4: What is the function of a base, such as pyridine (B92270) or triethylamine (B128534), in the acylation reaction?
A4: A non-nucleophilic base is added to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the acylation reaction.[5][6] This is crucial for two reasons: 1) It prevents the HCl from protonating the nucleophile (e.g., an amine or alcohol), which would render it unreactive.[5] 2) It helps to drive the reaction to completion.[5] Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acyl-pyridinium intermediate.[6][7]
Q5: How should this compound be properly handled and stored?
A5: this compound is sensitive to moisture.[8] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert gas atmosphere and refrigerated (2-8 °C).[1][9] When handling, always work in a well-ventilated area (e.g., a fume hood), wear appropriate personal protective equipment (gloves, safety goggles), and avoid contact with skin and eyes.[8][10] Avoid the formation of dust and handle under an inert atmosphere to prevent hydrolysis.[5][10]
Troubleshooting Guide
Issue 1: Low or no yield of the desired product, with significant starting material remaining.
| Possible Cause | Troubleshooting Steps |
| Inactive Nucleophile | The nucleophile (amine/alcohol) may have been protonated by HCl byproduct, rendering it unreactive.[5] |
| Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present in the reaction mixture to scavenge the HCl.[5] | |
| Hydrolysis of Acyl Chloride | The this compound may have been hydrolyzed by moisture before or during the reaction.[5] |
| Solution: Use freshly distilled, anhydrous solvents with low water content (<50 ppm). Dry all glassware thoroughly. Run the reaction under an inert atmosphere (nitrogen or argon).[5] | |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. |
| Solution: While initial addition should be done at a low temperature (e.g., 0 °C) to control exothermicity, allow the reaction to warm to room temperature or gently heat to drive it to completion. Monitor progress by TLC or LCMS. |
Issue 2: A significant amount of picolinic acid is identified as a byproduct.
| Possible Cause | Troubleshooting Steps |
| Presence of Water | This is the most direct evidence of hydrolysis due to moisture in the reaction. |
| Solution: Review the experimental setup to identify and eliminate all potential sources of water. Use higher-grade anhydrous solvents, dry reagents thoroughly, and ensure the inert atmosphere is maintained throughout the experiment.[5] | |
| Improper Work-up | Picolinic acid is acidic and can be difficult to separate from some neutral or basic products. |
| Solution: During the aqueous work-up, perform a wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution to extract the acidic picolinic acid into the aqueous layer. |
Issue 3: A white precipitate forms immediately after adding the amine nucleophile.
| Possible Cause | Troubleshooting Steps |
| Formation of Hydrochloride Salt | The white precipitate is most likely the hydrochloride salt of the amine nucleophile, formed by its reaction with the HCl byproduct.[5] |
| Solution: This is an expected occurrence if a scavenger base is not yet fully effective or if local concentrations are high. The addition of a base like triethylamine should dissolve the precipitate as it neutralizes the HCl. Ensure the base is added correctly and the reaction mixture is well-stirred.[5] |
Data Presentation
Table 1: Qualitative Impact of Experimental Parameters on Hydrolysis of this compound
| Parameter | Condition | Impact on Hydrolysis | Reason |
| Solvent Water Content | <50 ppm | Minimizes Hydrolysis | Reduces the concentration of the hydrolyzing agent (water).[5] |
| >100 ppm | Increases Hydrolysis | Higher concentration of water leads to a faster side reaction with the acyl chloride.[5] | |
| Atmosphere | Inert (Nitrogen/Argon) | Minimizes Hydrolysis | Excludes atmospheric moisture.[5] |
| Air | Increases Hydrolysis | Atmospheric humidity provides a continuous source of water.[5] | |
| Temperature | Low (0 °C to -20 °C) | Reduces Rate of Hydrolysis | The rate of the hydrolysis reaction is temperature-dependent.[5] |
| Ambient/Elevated | Increases Rate of Hydrolysis | Higher temperatures accelerate the rate of all reactions, including hydrolysis.[5] |
Visualizations
Caption: Main vs. Side Reaction Pathways.
Caption: Troubleshooting Workflow for Low Yield.
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound under Anhydrous Conditions
Disclaimer: This is a general guideline. Specific amounts, temperatures, and reaction times must be optimized for the specific substrates being used.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (amine or alcohol, 1.0 - 1.2 eq)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 - 1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, dropping funnel
Procedure:
-
Setup: Dry a round-bottom flask and magnetic stir bar in an oven and allow to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Reagent Preparation: Dissolve the nucleophile (e.g., a primary amine) and the non-nucleophilic base (e.g., triethylamine) in anhydrous DCM in the reaction flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control any exothermic reaction upon addition of the acyl chloride.
-
Acyl Chloride Addition: Dissolve this compound in a small amount of anhydrous DCM and add it to the stirred nucleophile solution dropwise via a syringe or dropping funnel over 10-15 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.
Protocol 2: Quenching and Work-up Procedure to Remove Picolinic Acid Byproduct
This protocol follows the completion of the acylation reaction described above.
Procedure:
-
Quenching: Slowly add deionized water to the reaction mixture to quench any remaining this compound.
-
Phase Separation: Transfer the mixture to a separatory funnel. If DCM was used as the solvent, the organic layer will typically be the bottom layer.
-
Acidic Wash (Optional): Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the excess base (e.g., triethylamine hydrochloride).
-
Basic Wash (Crucial): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is essential for removing the picolinic acid byproduct, which will be deprotonated and extracted into the aqueous layer.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.
-
Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified by chromatography or recrystallization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 29745-44-6 | Benchchem [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. orgosolver.com [orgosolver.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Purification of Products from Reactions with Pyridine-2-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Pyridine-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
The most frequent impurities include:
-
Pyridine (B92270): Often used as a solvent or a base to scavenge the HCl byproduct.[1]
-
Pyridine-2-carboxylic acid: Formed from the hydrolysis of the starting material, this compound, due to the presence of water.[2]
-
Unreacted starting materials: Residual amine or alcohol nucleophiles.
-
Pyridinium hydrochloride: The salt formed from the reaction of pyridine with HCl.
Q2: What is the standard workup procedure for a reaction with this compound?
A typical aqueous workup involves:
-
Quenching the reaction, often with water or a saturated aqueous solution of sodium bicarbonate.[3]
-
Extracting the product into an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.
-
Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove pyridine, followed by a saturated aqueous sodium bicarbonate solution to remove pyridine-2-carboxylic acid and any remaining acid.[3]
-
Washing with brine to remove residual water.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), followed by filtration and concentration under reduced pressure.
Q3: My desired product is sensitive to acid. How can I remove pyridine without an acidic wash?
For acid-sensitive compounds, you can use the following methods to remove pyridine:
-
Copper Sulfate (B86663) Wash: Wash the organic layer with a saturated aqueous solution of copper(II) sulfate. Pyridine forms a water-soluble complex with copper sulfate and is extracted into the aqueous layer.[1]
-
Azeotropic Removal: After the initial workup, residual pyridine can be removed by co-evaporation with toluene (B28343) under reduced pressure. This process may need to be repeated multiple times for complete removal.[1]
Q4: How can I remove the pyridine-2-carboxylic acid byproduct?
Pyridine-2-carboxylic acid can be removed by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Formation | 1. Hydrolysis of this compound: The acyl chloride is highly sensitive to moisture.[2] 2. Low reactivity of the nucleophile: Sterically hindered or electron-deficient amines/alcohols may react slowly.[5] 3. Formation of amine hydrochloride: The HCl byproduct can protonate the starting amine, rendering it non-nucleophilic. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Increase the reaction temperature or use a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), particularly for esterifications with hindered alcohols.[5] 3. Use at least one equivalent of a non-nucleophilic base (like pyridine or triethylamine) to neutralize the HCl generated. |
| Product is lost during aqueous workup. | Hydrolysis of the ester or amide product: The product may be unstable under the acidic or basic conditions of the workup.[2] | - Perform the workup at a lower temperature (e.g., 0 °C) to minimize hydrolysis. - Use milder reagents for washing, such as dilute citric acid instead of strong HCl. - Minimize the contact time between the organic layer and the aqueous washes. |
| An insoluble white precipitate forms during the reaction. | Formation of amine hydrochloride salt: The HCl generated reacts with the starting amine. | This is often expected. The addition of a tertiary amine base (like pyridine or triethylamine) will prevent this and keep the starting amine in its free, reactive form. If the precipitate has already formed, adding a base can often dissolve it and allow the reaction to proceed. |
| Difficulty purifying the product by column chromatography. | 1. Streaking of basic products on silica (B1680970) gel: The basic nature of the pyridine moiety in the product can cause tailing on the acidic silica gel. 2. Co-elution with pyridine-2-carboxylic acid: The polarities of the product and the carboxylic acid byproduct may be very similar. | 1. Add a small amount of a basic modifier, such as triethylamine (B128534) (~1%), to the eluent to suppress tailing. Alternatively, use a more inert stationary phase like alumina. 2. Ensure the pyridine-2-carboxylic acid has been thoroughly removed with a basic wash during the workup before attempting chromatography. If co-elution persists, try a different solvent system or consider purification by recrystallization. |
| Product is a solid but is difficult to crystallize. | Inappropriate solvent choice or presence of impurities. | - Screen a variety of solvents to find one in which your product is soluble when hot but sparingly soluble when cold.[2] Common solvent systems for picolinamide (B142947) and picolinate (B1231196) derivatives include ethanol/water, hexanes/ethyl acetate, and acetonitrile.[4][6] - Ensure the crude product is as pure as possible before attempting recrystallization, as impurities can inhibit crystal formation. |
Data Presentation
Table 1: Expected Yields for Acylation Reactions with a Structurally Similar Acylating Agent (6-Nitrothis compound)
| Entry | Nucleophile | Product | Expected Yield (%) |
| 1 | Aniline | N-phenyl-6-nitropyridine-2-carboxamide | 85-95 |
| 2 | Benzylamine | N-benzyl-6-nitropyridine-2-carboxamide | 90-98 |
| 3 | Morpholine | (6-nitropyridin-2-yl)(morpholino)methanone | 88-96 |
| 4 | Ethanol | Ethyl 6-nitropyridine-2-carboxylate | 75-85 |
| 5 | Phenol | Phenyl 6-nitropyridine-2-carboxylate | 70-80 |
Note: This data is for 6-Nitrothis compound and serves as an estimation for reactions with this compound. Actual yields will vary depending on the specific substrates and reaction conditions.[3]
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Amine
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and pyridine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: General Procedure for the Acylation of an Alcohol
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (2.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add this compound (1.2 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and proceed with the aqueous workup as described in Protocol 1, step 7.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography or recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for acylation and purification.
Caption: Logical workflow for troubleshooting purification issues.
References
Technical Support Center: Managing HCl Byproduct in Picolinoyl Chloride Reactions
Welcome to the technical support center for picolinoyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the management of hydrogen chloride (HCl), a common byproduct in these reactions.
Frequently Asked Questions (FAQs)
Q1: Why is managing HCl byproduct crucial in picolinoyl chloride reactions?
A1: Picolinoyl chloride is a highly reactive acylating agent used in the synthesis of amides and esters.[1][2] The reaction with nucleophiles like amines or alcohols releases one equivalent of HCl.[3] This acidic byproduct can cause several problems if not neutralized:
-
Protonation of Nucleophile: HCl can protonate the amine or alcohol starting material, rendering it non-nucleophilic and halting or slowing down the reaction, which leads to low yields.[3][4]
-
Product Degradation: For molecules with acid-sensitive functional groups (e.g., acetals, certain protecting groups), the presence of a strong acid like HCl can lead to cleavage or degradation.[4]
-
Side Reactions: The acidic environment can catalyze unwanted side reactions, complicating purification and reducing the final product yield.[4]
Q2: What is the difference between an HCl "scavenger" and a "workup" for removing HCl?
A2: An HCl scavenger is a base added directly to the reaction mixture (in situ) to neutralize the HCl as it forms. This protects the reactants and products throughout the reaction. A workup refers to the series of steps performed after the reaction is complete, which often includes aqueous base washes (e.g., with sodium bicarbonate solution) to neutralize any remaining acid and remove water-soluble byproducts before purification.[4]
Q3: What are the common types of HCl scavengers used?
A3: Both organic and inorganic bases are used. The choice depends on the substrate's sensitivity, reaction conditions, and solubility.
-
Tertiary Amines: Triethylamine (B128534) (TEA), N,N-Diisopropylethylamine (DIPEA), and pyridine (B92270) are common. They are soluble in many organic solvents.
-
Inorganic Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are effective, heterogeneous bases that can be easily filtered off after the reaction.[5]
Q4: Can I use an aqueous base like sodium hydroxide (B78521) directly in the reaction mixture?
A4: It is generally not recommended to add aqueous bases directly to the reaction mixture. Picolinoyl chloride is sensitive to water and can hydrolyze to form picolinic acid, which will not participate in the desired acylation reaction.[1][2] Aqueous bases should be reserved for the workup step after the reaction is complete.[4]
Troubleshooting Guide
Problem 1: The reaction has stalled or resulted in a low yield.
-
Possible Cause: Protonation of the nucleophile by the generated HCl.[4] The nucleophile (amine or alcohol) is rendered unreactive once it is protonated by the acid.
-
Solution: Add at least one equivalent of a non-nucleophilic base to the reaction to act as an acid scavenger.[4] For highly acid-sensitive substrates, a sterically hindered base like DIPEA is a good choice.[4] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the picolinoyl chloride.[6]
Problem 2: I've observed unexpected byproducts or degradation of my target molecule.
-
Possible Cause: The acidic environment created by the HCl byproduct is catalyzing unwanted side reactions or cleaving acid-sensitive functional groups.[4]
-
Solution:
Problem 3: I'm having difficulty purifying my product due to contamination with a salt.
-
Possible Cause: The neutralization of HCl with a tertiary amine base (like triethylamine) creates a hydrochloride salt (e.g., triethylammonium (B8662869) chloride).[4] If this salt is partially soluble in your organic solvent, it can be difficult to remove.[5][7]
-
Solution:
-
Aqueous Workup: Perform an aqueous workup after the reaction is complete. Ammonium salts are typically highly soluble in water. Wash the organic layer with water or a mild aqueous base (like saturated sodium bicarbonate solution) to remove the salt.[4][7] A subsequent wash with brine can help remove residual water from the organic layer.[4]
-
Inorganic Base: Consider using a heterogeneous inorganic base like potassium carbonate (K₂CO₃) as the scavenger. The resulting inorganic salt and excess base can be removed by simple filtration at the end of the reaction.[5]
-
Polymer-bound Scavengers: Polymer-bound bases can be used to scavenge HCl and are easily removed by filtration.[8]
-
Data Presentation: Comparison of Common HCl Scavengers
The selection of a suitable base is critical for the success of the reaction. The table below compares common HCl scavengers.
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Use Case |
| Triethylamine (TEA) | ~10.75 | Common, inexpensive, and effective. Can be nucleophilic and participate in side reactions.[4] | General purpose HCl scavenger for robust substrates. |
| Pyridine | ~5.25 | Less basic than TEA. Can also act as a nucleophilic catalyst, potentially increasing the reaction rate.[4][9] | When a milder base is needed or when catalytic activity is desired. |
| N,N-Diisopropylethylamine (DIPEA) | ~10.75 | Sterically hindered and non-nucleophilic.[4] | Ideal for acid-sensitive substrates or to avoid side reactions from a nucleophilic base. |
| Potassium Carbonate (K₂CO₃) | ~10.33 (pKa of HCO₃⁻) | Inexpensive, strong enough for most applications, heterogeneous (easily filtered).[5] | When product is water-sensitive and an aqueous workup is not feasible. |
| Sodium Bicarbonate (NaHCO₃) | ~10.33 (pKa of H₂CO₃) | Mild base, typically used in aqueous workups rather than as an in situ scavenger. | Used in aqueous workup to neutralize excess acid and remove salts.[4] |
Experimental Protocols
Protocol 1: General Procedure for Picolinoyl Chloride Acylation of an Amine using Triethylamine
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: In a separate flask, dissolve picolinoyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with the organic solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally, brine.[4][6]
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Post-Reaction Aqueous Workup for Salt Removal
-
Quenching: After the reaction is deemed complete, cool the reaction mixture in an ice bath and slowly add water to quench any unreacted picolinoyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. If needed, add more organic solvent (e.g., ethyl acetate (B1210297) or DCM) to ensure proper partitioning.
-
Washing:
-
Wash the organic layer with water (2x).
-
Wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining HCl and remove the amine hydrochloride salt.[4] Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash with brine (saturated NaCl solution) to facilitate phase separation and remove the bulk of the water from the organic layer.[4]
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter the solution, and remove the solvent using a rotary evaporator.
Visualizations
Caption: Experimental workflow for picolinoyl chloride acylation.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Role of a base as an HCl scavenger in the reaction.
References
- 1. Buy Picolinoyl chloride hydrochloride | 39901-94-5 [smolecule.com]
- 2. CAS 39901-94-5: Picolinoyl chloride hydrochloride [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Incompatible materials and reagents for Pyridine-2-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions regarding the handling, storage, and use of Pyridine-2-carbonyl chloride, with a specific focus on its material and reagent incompatibilities. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am planning a reaction with this compound. What classes of reagents should I avoid mixing it with?
A1: this compound is a reactive acyl chloride. To prevent hazardous reactions, it is crucial to avoid contact with oxidizing agents, strong bases, alcohols, strong acids, and peroxides.[1][2] Contact with these substances can lead to vigorous or explosive reactions.
Q2: My stock of this compound appears to be degrading. What could be the cause?
A2: Degradation is often due to improper storage conditions. This compound is sensitive to moisture and heat.[1][3] Exposure to atmospheric moisture can cause hydrolysis of the acyl chloride, leading to the formation of picolinic acid and hydrochloric acid. Ensure the container is tightly sealed and stored in a cool, dry place, preferably under an inert atmosphere.[1][4]
Q3: Can I use a metal spatula to handle this compound?
A3: Caution is advised when using metal instruments. This compound and its hydrochloride salt may be corrosive to metals.[1] Specifically, aluminum and galvanized steel containers should be avoided.[5] It is recommended to use spatulas and equipment made of compatible materials such as glass, PTFE, or stainless steel, after verifying compatibility.
Q4: What are the signs of a hazardous reaction with an incompatible material?
A4: Signs of a hazardous reaction can include, but are not limited to, a rapid increase in temperature, gas evolution (fizzing or bubbling), a change in color, or the emission of smoke or fumes. In the event of an accidental mixing with an incompatible material, evacuate the area and follow your laboratory's emergency procedures.
Q5: What are the primary hazardous decomposition products of this compound?
A5: When exposed to heat or certain incompatible materials, this compound can decompose to produce hazardous gases. These include carbon oxides (carbon monoxide and carbon dioxide), nitrogen oxides (NOx), and hydrogen chloride gas.[1][2][3]
Incompatible Materials Summary
For quick reference, the table below summarizes the known incompatible materials and reagents for this compound.
| Incompatible Material/Reagent | Potential Hazard |
| Water / Moisture | Reacts to form picolinic acid and hydrochloric acid, potentially corrosive.[3][5] |
| Strong Oxidizing Agents | Risk of vigorous or explosive reaction.[1][2][3][5] |
| Strong Bases | Vigorous reaction.[1] |
| Alcohols | Vigorous reaction, formation of esters.[1] |
| Strong Acids | Potential for hazardous reaction.[2] |
| Peroxides | Potential for hazardous reaction.[2] |
| Metals (e.g., Aluminum) | Corrosive action, potentially generating flammable hydrogen gas.[1][5] |
Experimental Protocols
While specific experimental data for the incompatibility of this compound is not detailed in publicly available literature, a general methodology for assessing chemical compatibility in a laboratory setting is outlined below. This protocol is for informational purposes and should be adapted and performed by qualified personnel with appropriate safety measures in place.
Objective: To determine the reactivity of this compound with a test substance.
Materials:
-
This compound
-
Test substance (e.g., a specific alcohol, base, or metal coupon)
-
Anhydrous, inert solvent (e.g., dichloromethane, acetonitrile)
-
Small-scale reaction vessel (e.g., test tube, small flask) equipped with a magnetic stirrer and a temperature probe
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Procedure:
-
Preparation: Conduct the experiment in a well-ventilated fume hood. Wear appropriate PPE at all times.
-
Initial Setup: In the reaction vessel, dissolve a small, known amount of this compound in an anhydrous, inert solvent.
-
Temperature Monitoring: Begin monitoring and recording the temperature of the solution.
-
Controlled Addition: Slowly add a small, stoichiometric amount of the test substance to the solution while stirring.
-
Observation: Carefully observe for any signs of reaction:
-
Temperature change (exotherm or endotherm)
-
Gas evolution
-
Color change
-
Precipitate formation
-
-
Data Recording: Record all observations, including the magnitude of any temperature change.
-
Analysis: A significant and rapid increase in temperature, or vigorous gas evolution, would indicate a strong incompatibility.
-
Scaling: This procedure should only be performed on a very small scale initially to minimize risks.
Disclaimer: This is a generalized protocol. The specific conditions (concentration, temperature, solvent) must be carefully considered for each test substance. A thorough risk assessment should be conducted before proceeding with any chemical compatibility testing.
Incompatibility Workflow
The following diagram illustrates the decision-making process for handling and using this compound to avoid incompatible materials.
References
Dry/anhydrous conditions for Pyridine-2-carbonyl chloride experiments
Welcome to the Technical Support Center for Pyridine-2-carbonyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a critical focus on maintaining anhydrous conditions to ensure experimental success.
This compound is a highly reactive acylating agent, valuable for introducing the picolinoyl group into various molecular frameworks.[1] However, its high reactivity also makes it extremely sensitive to moisture.[2] Successful experiments depend on the rigorous exclusion of water from the reaction environment. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and established protocols to help you navigate the challenges of working with this moisture-sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical when using this compound? A1: this compound, like other acyl chlorides, is highly electrophilic. This reactivity makes it an excellent acylating agent but also renders it extremely susceptible to nucleophilic attack by water.[2][3] If moisture is present, the acyl chloride will readily hydrolyze to form pyridine-2-carboxylic acid and hydrogen chloride (HCl).[2][3][4] This side reaction consumes your starting material, introduces acidic impurities, and significantly lowers the yield of your desired product.[2][5]
Q2: How should I properly store this compound and its hydrochloride salt? A2: To prevent degradation from atmospheric moisture, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[5][6] It is best kept in a cool, dry place such as a desiccator or a controlled-atmosphere glove box.[5][6] The hydrochloride salt is also moisture-sensitive and should be stored under similar conditions, often in a refrigerator.[6]
Q3: What are the best solvents for reactions involving this compound? A3: The best solvents are aprotic and have been rigorously dried.[4] Common choices include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), toluene, and acetonitrile (B52724) (MeCN).[4][7] It is crucial to use anhydrous grade solvents or to dry them using appropriate methods before use. Protic solvents like water and alcohols should be avoided unless they are the intended reactant.[4]
Q4: What is the purpose of adding a base like pyridine (B92270) or triethylamine (B128534) to the reaction? A4: The acylation reaction between this compound and a nucleophile (like an amine or alcohol) generates hydrogen chloride (HCl) as a byproduct.[5] This HCl can protonate the nucleophile, rendering it unreactive. A non-nucleophilic base, such as triethylamine or excess pyridine, is added to act as an "HCl scavenger," neutralizing the acid as it forms and driving the reaction to completion.[5][8]
Q5: My supplier sent this compound hydrochloride. Can I use it directly? A5: this compound hydrochloride is a salt form of the reagent. While it is still a reactive acylating agent, the presence of the hydrochloride can affect its solubility and reactivity. It is often used directly in reactions where a base (like triethylamine) is present to neutralize both the HCl from the salt and the HCl generated during the reaction. Always consult your specific reaction protocol to see if the hydrochloride salt is appropriate or if the free base is required.
Troubleshooting Guide
Issue 1: My reaction has a low yield or failed completely, and analysis shows my starting material was consumed.
-
Possible Cause: Hydrolysis of this compound. The most common cause of failure is the presence of moisture, which converts the reactive acyl chloride into the much less reactive pyridine-2-carboxylic acid.[5][7]
-
Solution:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use.[5][9][10]
-
Use Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure your nucleophile (e.g., amine or alcohol) is also dry.[5]
-
Maintain an Inert Atmosphere: Set up and run the entire experiment under a positive pressure of a dry, inert gas like nitrogen or argon using a Schlenk line or a glove box.[5][11]
-
Issue 2: A white precipitate formed immediately after I added my amine nucleophile.
-
Possible Cause: Formation of the amine hydrochloride salt. The HCl generated as a byproduct of the acylation reaction is reacting with your unreacted amine, forming a salt that is often insoluble in common organic solvents.[5]
-
Solution:
-
Use an HCl Scavenger: Ensure a sufficient amount (typically 1.1 to 1.5 equivalents) of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is present in the reaction mixture before adding the acyl chloride.[5][7]
-
Optimize Order of Addition: Add the this compound solution slowly (dropwise) to the solution containing your amine and the scavenger base. This ensures that any HCl generated is immediately neutralized.[5]
-
Issue 3: My reaction results are inconsistent from one run to the next.
-
Possible Cause: Variable atmospheric control. Inconsistent procedures for excluding moisture can lead to different degrees of hydrolysis in each experiment.[5]
-
Solution:
-
Standardize Your Anhydrous Technique: Develop and adhere to a strict, consistent protocol for drying glassware, handling solvents, and maintaining an inert atmosphere.[5]
-
Use Proper Reagent Transfer Techniques: Transfer all liquid reagents via oven-dried syringes and needles through rubber septa to prevent the introduction of air and moisture.[5][11] Purge the syringe with inert gas before drawing up the liquid.
-
Quantitative Data Summary
While precise hydrolysis rate constants for this compound are not widely published, the qualitative and quantitative impact of key experimental parameters on reaction success is well-understood. The following table summarizes these effects.
| Experimental Parameter | Condition | Impact on Hydrolysis | Rationale |
| Solvent Water Content | < 50 ppm | Minimizes Hydrolysis | Reduces the concentration of the primary hydrolyzing agent.[5] |
| > 100 ppm | Increases Hydrolysis | A higher concentration of water leads to a faster rate of reaction with the acyl chloride.[5] | |
| Atmosphere | Inert (Nitrogen/Argon) | Minimizes Hydrolysis | Excludes atmospheric moisture, a primary source of water contamination.[5] |
| Air | Increases Hydrolysis | Atmospheric humidity provides a continuous source of water.[5] | |
| Temperature | Low (0 °C to -78 °C) | Reduces Rate of Hydrolysis | The rate of the hydrolysis side reaction is temperature-dependent and slower at lower temperatures.[5] |
| Ambient/Elevated | Increases Rate of Hydrolysis | Higher temperatures accelerate the rate of the undesired hydrolysis reaction.[5] |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for setting up an anhydrous reaction.
References
- 1. This compound | 29745-44-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. organic chemistry - What are the roles of pyridine and DCM in the acylation of an alcohol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. moodle2.units.it [moodle2.units.it]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting low yield in amide synthesis with picolinoyl chloride
Technical Support Center: Amide Synthesis with Picolinoyl Chloride
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide synthesis when using picolinoyl chloride. Below are frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help resolve common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My amide synthesis reaction using picolinoyl chloride is resulting in a consistently low yield. What are the potential causes?
A1: Low yields in this reaction can stem from several factors. The most common issues include:
-
Incomplete formation of picolinoyl chloride: The initial step of converting picolinic acid to its acid chloride may be inefficient. Ensure that your chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is fresh and used in the correct stoichiometric amount.[1]
-
Hydrolysis of picolinoyl chloride: Picolinoyl chloride is highly reactive and sensitive to moisture. The presence of water in the reaction can lead to hydrolysis back to picolinic acid, which will not react with the amine.[2][3] It is critical to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4]
-
Deactivation of the amine: If the amine starting material is protonated, it becomes non-nucleophilic and cannot react with the acid chloride. This can be a particular issue with less nucleophilic amines. The reaction generates HCl as a byproduct, which can protonate the starting amine. To prevent this, a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), should be used to scavenge the acid.[1][5]
-
Suboptimal reaction temperature: The reaction of acyl chlorides with amines is often exothermic.[] Running the reaction at a low temperature (e.g., 0 °C), especially during the addition of the picolinoyl chloride to the amine, can help to prevent side reactions and decomposition of the starting materials or product.[1]
Q2: I am observing an unexpected chlorinated byproduct in my final product. What is the cause and how can I prevent it?
A2: The formation of a chlorinated byproduct, such as 4-chloro-N-substituted-picolinamide, is a known issue, particularly when using thionyl chloride (SOCl₂) to generate picolinoyl chloride.[1][7] The pyridine (B92270) ring can be susceptible to nucleophilic attack by chloride ions under the reaction conditions.[1][7]
To mitigate this side reaction, consider the following strategies:
-
Use an alternative chlorinating agent: Oxalyl chloride is often a milder and more effective alternative to thionyl chloride for this transformation and can reduce the likelihood of ring chlorination.[1]
-
Switch to a direct coupling method: Instead of forming the acid chloride, you can use direct amide coupling reagents like HATU, HBTU, or T3P. These methods do not involve free chloride ions and thus avoid the issue of ring chlorination.[1]
Q3: My reaction workup is difficult, and I'm having trouble purifying the final amide product. What are the best practices for purification?
A3: Proper workup and purification are crucial for obtaining a high-purity amide.
-
Workup: After the reaction is complete, it should be quenched, typically with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[1] The organic layer should then be separated, washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure.[1]
-
Purification:
-
Silica Gel Column Chromatography: This is a very common and effective method for purifying amides from reaction byproducts. A gradient of ethyl acetate (B1210297) in hexanes is often a good starting point for the mobile phase.[1]
-
Recrystallization: If the amide is a solid, recrystallization can be an excellent method for purification, especially on a larger scale.[8] Solvents to consider for recrystallization of amides include ethanol, acetone, acetonitrile, or 1,4-dioxane.[8]
-
Data Presentation
Table 1: Troubleshooting Guide and Expected Outcomes for Amide Synthesis
| Problem Observed | Potential Cause | Recommended Action | Expected Outcome | Reference |
| Low to no product yield | Presence of water | Use oven-dried glassware and anhydrous solvents. | Increased yield by preventing hydrolysis of picolinoyl chloride. | [1] |
| Low to no product yield | Deactivation of amine | Add 2-4 equivalents of a non-nucleophilic base (e.g., TEA, DIPEA). | Improved yield by ensuring the amine remains nucleophilic. | [1] |
| Formation of chlorinated byproduct | Use of thionyl chloride | Replace thionyl chloride with oxalyl chloride. | Elimination or significant reduction of the chlorinated byproduct. | [1][7] |
| Multiple spots on TLC | Decomposition of reagents/product | Add picolinoyl chloride solution dropwise to the amine solution at 0 °C. | Cleaner reaction profile with fewer byproducts. | [1] |
| Low yield with direct coupling | Inefficient coupling agent | Ensure the coupling agent (e.g., HATU) is fresh. | Improved conversion to the desired amide. | [1] |
Experimental Protocols
Protocol 1: Synthesis of Picolinoyl Chloride using Oxalyl Chloride
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend picolinic acid (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (1.2 eq.) dropwise, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Allow the mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and a clear solution is formed.[1]
-
The resulting solution of picolinoyl chloride is typically used immediately in the next step without isolation.
Protocol 2: Amide Synthesis from Picolinoyl Chloride
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous DCM.
-
Cool the amine solution to 0 °C.[1]
-
Add the freshly prepared picolinoyl chloride solution from Protocol 1 dropwise to the cooled amine solution over a period of 30 minutes.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amide.[1]
Protocol 3: Direct Amide Coupling using HATU
-
To a solution of picolinic acid (1.0 eq.) in anhydrous DMF, add the amine (1.0 eq.), HATU (1.1 eq.), and diisopropylethylamine (DIPEA) (2.5 eq.).[1]
-
Stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.
Visualizations
Caption: Troubleshooting workflow for low yield in amide synthesis.
Caption: General reaction pathway for amide synthesis via picolinoyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 39901-94-5: Picolinoyl chloride hydrochloride [cymitquimica.com]
- 3. Buy Picolinoyl chloride hydrochloride | 39901-94-5 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Order of addition issues in polymerization with diols and Pyridine-2-carbonyl chloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with polymerization reactions involving diols and Pyridine-2-carbonyl chloride. The focus is on common problems arising from the order of addition and other critical experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of pyridine (B92270) in a polymerization reaction with an acyl chloride?
In polyesterification reactions using acyl chlorides, pyridine or other tertiary amines serve two main functions:
-
Acid Scavenger: The primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the condensation reaction between the alcohol (diol) and the acyl chloride.[1][2][3][4] Removing the acidic byproduct is crucial as it drives the reaction equilibrium towards the polymer product.
-
Nucleophilic Catalyst: Pyridine can also act as a nucleophilic catalyst. It can react with the highly reactive acyl chloride to form a N-acylpyridinium salt. This intermediate is even more electrophilic and highly reactive towards the alcohol, potentially accelerating the rate of ester formation.[2]
Q2: Why is the order of addition for the diol, this compound, and pyridine so critical?
The order of addition is critical because of the competing reactions involving pyridine. The acyl chloride group is highly reactive. If pyridine is present in the reaction mixture from the very beginning, it can react immediately with the this compound.[1] This reaction forms a pyridinium (B92312) salt, which effectively "blocks" the reactive sites of the monomer. The diol, being a weaker nucleophile than pyridine, may then be unable to displace the pyridine and initiate polymerization, leading to failed or low-yield reactions.[1]
Q3: What is the expected outcome if I mix all reagents (diol, this compound, and a pyridine base) together at the start?
Mixing all reagents simultaneously often leads to poor results, including very low molecular weight polymer or no polymer formation at all.[1] This is because the pyridine base will preferentially react with the acyl chloride, inhibiting the desired step-growth polymerization with the diol.[1]
Q4: How does reactant stoichiometry impact the final polymer?
Step-growth polymerization requires a precise stoichiometric balance (a 1:1 molar ratio of reactive functional groups, i.e., hydroxyl groups to acyl chloride groups) to achieve high molecular weight.[5][6][7] Any deviation from this balance will result in chain termination at a lower degree of polymerization, as the growing chains will all be capped with the same functional group from the monomer that is in excess.[7]
Q5: What are common side reactions to be aware of?
Besides the intended polymerization, several side reactions can occur:
-
Hydrolysis: Acyl chlorides are extremely sensitive to moisture.[8][9] Any water present in the reagents or solvent will hydrolyze the this compound back to its corresponding carboxylic acid, which is less reactive and disrupts the stoichiometry.
-
Intramolecular Cyclization: With certain diols, especially shorter-chain ones, there is a risk of intramolecular reaction (backbiting) to form stable cyclic esters (macrocycles), which competes with linear polymer chain growth.[10]
Troubleshooting Guide
Problem: I am getting very low or no polymer yield.
-
Possible Cause 1: Incorrect Order of Addition
-
Explanation: As detailed in the FAQs, adding the pyridine base at the same time as the monomers can inhibit the reaction.
-
Solution: Modify your procedure. First, dissolve the diol and this compound in an anhydrous solvent. Allow the initial reaction (oligomerization) to proceed before slowly adding the pyridine base to scavenge the generated HCl.
-
-
Possible Cause 2: Presence of Moisture
-
Possible Cause 3: Stoichiometric Imbalance
-
Explanation: An excess of either the diol or the acyl chloride will prevent the formation of long polymer chains.[6]
-
Solution: Carefully calculate and weigh your monomers to ensure a 1:1 molar ratio of hydroxyl to acyl chloride functional groups. High-purity monomers are essential.
-
Problem: The resulting polymer has a very low molecular weight.
-
Possible Cause 1: Insufficient Reaction Time or Low Conversion
-
Explanation: Step-growth polymerization requires very high conversion (>99%) to achieve high molecular weights.[5][11] The molecular weight increases slowly until the very end of the reaction.
-
Solution: Increase the reaction time or consider a moderate increase in temperature to ensure the reaction goes to completion. Monitor the reaction progress if possible (e.g., by measuring viscosity).
-
-
Possible Cause 2: Monomer Impurities
-
Explanation: Monofunctional impurities in either the diol or acyl chloride monomer will act as chain terminators, drastically limiting the final molecular weight.[5]
-
Solution: Use monomers of the highest possible purity. If necessary, purify the monomers before the reaction (e.g., by recrystallization or distillation).
-
-
Possible Cause 3: Inefficient Removal of HCl
-
Explanation: If the HCl byproduct is not effectively neutralized, it can lead to side reactions or create an equilibrium that limits further polymerization.
-
Solution: Ensure at least a stoichiometric amount of pyridine base is used relative to the amount of HCl that will be generated. The slow addition of the base is often beneficial.
-
Data Presentation
The following table illustrates how variations in the experimental procedure can affect the outcome of the polymerization.
| Experiment ID | Order of Addition | Monomer Ratio (Diol:Acyl Chloride) | Resulting M_w ( g/mol ) | Yield (%) | Observations |
| EXP-01 | Sequential: (Diol + Acyl Chloride), then Pyridine | 1:1 | > 50,000 | > 95% | Formation of a viscous polymer solution. |
| EXP-02 | Simultaneous: All reagents added at once | 1:1 | < 3,000 | < 20% | Reaction mixture remained low viscosity; only oligomers formed.[1] |
| EXP-03 | Sequential: (Diol + Acyl Chloride), then Pyridine | 1:1.05 (Excess Acyl Chloride) | ~10,000 | ~70% | Polymer chains are capped with acyl chloride groups, limiting M_w. |
| EXP-04 | Sequential (Wet Solvent): (Diol + Acyl Chloride), then Pyridine | 1:1 | < 5,000 | < 40% | Significant monomer decomposition observed. |
Experimental Protocols
Sample Protocol: Solution Polycondensation of 1,10-Decanediol (B1670011) with Pyridine-2,6-dicarbonyl dichloride
This protocol is adapted from procedures for synthesizing aromatic polyesters.[12][13]
Materials:
-
1,10-Decanediol (high purity)
-
Pyridine-2,6-dicarbonyl dichloride (high purity)
-
Anhydrous Pyridine (as base)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (as solvent)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool in a desiccator.
-
Monomer Dissolution: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 1,10-decanediol and Pyridine-2,6-dicarbonyl dichloride in anhydrous DMAc to achieve a total monomer concentration of approximately 0.5 M.
-
Initial Reaction: Stir the solution at room temperature under a nitrogen atmosphere for 2-3 hours. During this phase, oligomers will begin to form, and the solution may become slightly more viscous.
-
Base Addition: Slowly add 2.2 equivalents of anhydrous pyridine to the reaction mixture dropwise over 30 minutes. The pyridine will neutralize the HCl formed. An exotherm may be observed.
-
Polymerization: Continue stirring the reaction at room temperature for 24 hours to allow for high polymer formation. The viscosity of the solution should increase significantly.
-
Isolation: Precipitate the polymer by slowly pouring the viscous reaction solution into a large volume of a non-solvent, such as methanol (B129727).
-
Purification: Collect the polymer precipitate by filtration. Wash it thoroughly with methanol to remove unreacted monomers, pyridine hydrochloride salt, and residual solvent.
-
Drying: Dry the final polyester (B1180765) product in a vacuum oven at 40-50°C until a constant weight is achieved.
Visualizations
Reaction Pathway and Role of Pyridine
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - Why is pyridine used when making tosyl esters from alcohols? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. epub.jku.at [epub.jku.at]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Pyridine-2-carbonyl Chloride and Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two common acylating agents: pyridine-2-carbonyl chloride and benzoyl chloride. The selection of an appropriate acylating agent is a critical decision in the synthesis of amides and esters, impacting reaction efficiency, yield, and overall synthetic strategy. This document aims to inform this decision by presenting available experimental data, detailed reaction protocols, and a theoretical framework for understanding the reactivity differences between these two reagents.
Introduction
This compound and benzoyl chloride are both widely used reagents for the introduction of an acyl group into a molecule, a fundamental transformation in organic synthesis. While structurally similar, the presence of the nitrogen atom in the pyridine (B92270) ring of this compound significantly influences its electronic properties and, consequently, its reactivity compared to the all-carbon aromatic ring of benzoyl chloride. This guide explores these differences through a comparative analysis of their performance in acylation reactions.
Theoretical Reactivity Analysis
The primary difference in reactivity between this compound and benzoyl chloride stems from the electronic nature of the pyridine and benzene (B151609) rings, respectively. The nitrogen atom in the pyridine ring is more electronegative than a carbon atom, exerting a significant electron-withdrawing inductive effect (-I) on the carbonyl group. This effect is most pronounced at the ortho (2-position) and para (4-position) positions of the ring.
This strong inductive withdrawal of electron density from the carbonyl carbon in this compound is expected to make it a more potent electrophile than benzoyl chloride. A more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack, suggesting that this compound should, in principle, be more reactive towards nucleophiles than benzoyl chloride.
Quantitative Data Comparison
Direct, side-by-side quantitative comparisons of the reaction rates of this compound and benzoyl chloride with the same nucleophile under identical conditions are not extensively available in the literature. However, we can compile and compare reported yields for similar acylation reactions to provide a semi-quantitative assessment of their performance.
Table 1: Comparison of Reported Yields for the Acylation of Amines
| Acyl Chloride | Nucleophile | Product | Solvent | Base | Reaction Conditions | Yield (%) | Reference |
| This compound | Ammonia | 2-Pyridinecarboxamide | Methanol | - | Room temp, overnight | 88 | [1] |
| This compound (in situ) | N-methylaniline | N-methyl-N-phenylpicolinamide | Dichloromethane | Triethylamine (B128534) | 0°C to Room temp, 16h | 59 | [2] |
| Benzoyl chloride | Aniline (B41778) | Benzanilide | Chloroform/Water | Pyridine | Slow stirring | 80-90 | [3] |
Note: The reaction conditions in the cited literature are not identical, and thus the yields provide an indicative rather than a direct comparison of reactivity.
Experimental Protocols
To facilitate a direct and objective comparison of the reactivity of these two acyl chlorides, the following standardized experimental protocols for the acylation of aniline are provided. These protocols are based on established laboratory procedures.[2][3]
Protocol 1: Synthesis of N-Phenylpicolinamide from this compound and Aniline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve aniline (1.05 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Benzanilide from Benzoyl Chloride and Aniline
Materials:
-
Benzoyl chloride (1.0 eq)
-
Aniline (1.05 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve aniline (1.05 mmol) and pyridine (1.2 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.0 mmol) to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Reaction Mechanisms and Logical Relationships
The acylation of an amine with either this compound or benzoyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below.
Caption: General mechanism for nucleophilic acyl substitution.
The primary difference in the logical relationship of their reactivity lies in the electronic influence of the aromatic ring on the electrophilicity of the carbonyl carbon.
References
- 1. Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms for the two-phase reaction between aqueous aniline and benzoyl chloride in chloroform, with and without pyridine catalysis (Journal Article) | OSTI.GOV [osti.gov]
A Researcher's Guide to Picolinoyl Acylation: Comparing Alternatives to Picolinoyl Chloride
For researchers, scientists, and drug development professionals engaged in syntheses requiring the introduction of a picolinoyl group, the choice of acylation reagent is a critical decision that influences reaction efficiency, yield, and downstream purification efforts. While picolinoyl chloride is a common reagent, its use is often complicated by its hydroscopic nature and the formation of sparingly soluble hydrochloride salts, which can lead to incomplete reactions and challenges in handling.[1] This guide provides an objective comparison of alternative reagents and methods for picolinoyl acylation, supported by experimental data and detailed protocols to inform reagent selection.
Performance Comparison of Picolinoyl Acylation Reagents
The following tables summarize quantitative data for the formation of picolinoylating agents from picolinic acid and their subsequent use in the acylation of amines. While a direct side-by-side comparison using a single amine substrate under identical conditions is not extensively documented in the literature, the data presented provides a valuable overview of the expected performance of each method.
Table 1: Synthesis Yield of Picolinoylating Agents from Picolinic Acid
| Reagent/Method | Product | Typical Yield (%) | Key Features |
| Thionyl Chloride (SOCl₂) | Picolinoyl chloride hydrochloride | ~98% (crude) | Highly reactive; byproduct HCl can be problematic.[1] |
| DCC / N-Hydroxysuccinimide | Picolinic acid N-hydroxysuccinimidyl ester | 67% | Forms a stable, isolable active ester.[1] |
| SOCl₂ / Pentafluorophenol | Picolinic acid pentafluorophenyl ester | 92% | Highly reactive and stable active ester.[1] |
| DCC / Picolinic Acid | Picolinic anhydride (B1165640) | ~80% | Good reactivity; byproduct is picolinic acid. |
Table 2: Comparative Yields for the Synthesis of N-Aryl Picolinamides
| Acylation Method | Amine Substrate | Yield (%) | Chlorinated Byproduct Yield (%) | Reference |
| Picolinoyl Chloride (from SOCl₂) | N-methylaniline | 35% | 13% | [2][3] |
| Picolinoyl Chloride (from SOCl₂) | N-ethylaniline | 31% | 10% | [2][3] |
| Picolinoyl Chloride (from SOCl₂) | N-diphenylamine | 54% | 10% | [2][3] |
Note: The formation of a 4-chloro-picolinamide byproduct is a known issue when using thionyl chloride with picolinic acid.
In-Depth Look at Alternative Reagents
In Situ Generation of Picolinoyl Chloride
The reaction of picolinic acid with reagents like thionyl chloride or oxalyl chloride generates the highly reactive picolinoyl chloride in situ. This method is straightforward but can suffer from side reactions, such as chlorination of the pyridine (B92270) ring, particularly when using thionyl chloride.[2][3] The use of oxalyl chloride is often preferred as it can lead to cleaner reactions.
Active Esters
To circumvent the issues associated with picolinoyl chloride, stable and isolable active esters can be prepared. N-hydroxysuccinimidyl (NHS) and pentafluorophenyl (PFP) esters are common choices.[1] These reagents are generally less reactive than acyl chlorides, allowing for more controlled reactions with sensitive substrates. PFP esters are noted for their high reactivity among active esters.
Picolinic Anhydride
Picolinic anhydride is another reactive derivative of picolinic acid that can be used for acylation. It offers the advantage of not introducing halide byproducts. The primary byproduct of the acylation reaction is picolinic acid, which can be removed by an aqueous base wash.
Peptide Coupling Reagents
Modern peptide coupling reagents are highly efficient for amide bond formation and can be readily applied to the activation of picolinic acid. Reagents are typically categorized as uronium/aminium salts (e.g., HATU, HBTU) or phosphonium (B103445) salts (e.g., PyBOP). HATU is often favored for its high reactivity and ability to suppress racemization in chiral substrates. Propanephosphonic acid anhydride (T3P®) is another effective coupling reagent known for its ease of use and the formation of water-soluble byproducts, simplifying purification.
Experimental Protocols
Protocol 1: Acylation using Picolinoyl Chloride (in situ generation with Thionyl Chloride)
Materials:
-
Picolinic acid (1.0 eq)
-
Thionyl chloride (excess, e.g., 10 eq)
-
Amine (e.g., N-methylaniline, 2.0 eq)
-
Triethylamine (B128534) (2.0 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
To a suspension of picolinic acid in a flask, add thionyl chloride.
-
Reflux the mixture for 16 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude picolinoyl chloride hydrochloride as an oil.
-
Dissolve the oil in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, prepare a solution of the amine and triethylamine in anhydrous DCM.
-
Add the amine solution to the picolinoyl chloride solution via cannula at 0 °C.
-
Stir the reaction mixture at 0 °C for 20 minutes and then at room temperature for 16 hours.[2]
-
Work-up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis and Acylation using Picolinic Acid N-hydroxysuccinimidyl Ester
Step 2a: Synthesis of Picolinic Acid N-hydroxysuccinimidyl Ester
Materials:
-
Picolinoyl chloride hydrochloride (prepared from picolinic acid and SOCl₂) (1.0 eq)
-
N-hydroxysuccinimide (1.0 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve N-hydroxysuccinimide and triethylamine in anhydrous THF.
-
Add the crude picolinoyl chloride hydrochloride portion-wise to the solution.
-
Stir the mixture at room temperature.
-
Filter the resulting triethylammonium (B8662869) chloride precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Crystallize the crude product from 2-propanol to yield the pure N-hydroxysuccinimidyl ester.[1]
Step 2b: Acylation of an Amine
Materials:
-
Picolinic acid N-hydroxysuccinimidyl ester (1.0 eq)
-
Amine (e.g., benzylamine, 1.1 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the picolinic acid N-hydroxysuccinimidyl ester in the anhydrous solvent.
-
Add the amine to the solution.
-
Stir the reaction at room temperature and monitor by TLC (typically complete within 1-4 hours).
-
Upon completion, dilute the reaction mixture and wash with 1 M HCl and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.
-
Dry the organic layer and concentrate to obtain the crude amide, which can be further purified by chromatography or recrystallization.
Protocol 3: Acylation using HATU as a Coupling Reagent
Materials:
-
Picolinic acid (1.0 eq)
-
Amine (e.g., benzylamine, 1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of picolinic acid in anhydrous DMF, add the amine, HATU, and DIPEA.
-
Stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Visualizing the Acylation Pathways
The following diagrams illustrate the general workflow for picolinoyl acylation and the different pathways for activating picolinic acid.
Caption: General experimental workflow for picolinoyl acylation.
References
- 1. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridine-2-carbonyl Chloride and Picolinic Anhydride for Esterification
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of ester bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The choice of acylating agent is critical in determining reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of two common reagents used for the synthesis of picolinate (B1231196) esters: Pyridine-2-carbonyl chloride and picolinic anhydride (B1165640). This comparison is supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Reagent Properties and Reactivity
| Property | This compound | Picolinic Anhydride |
| Structure | ![]() | |
| Molecular Formula | C₆H₄ClNO | C₁₂H₈N₂O₃ |
| Molecular Weight | 141.56 g/mol | 228.20 g/mol |
| Reactivity | High | Moderate to High |
| Byproducts | Hydrochloric acid (HCl) | Picolinic acid |
| Handling | Moisture-sensitive, corrosive | Moisture-sensitive |
Generally, acyl chlorides are more reactive than their corresponding anhydrides. This increased reactivity can lead to faster reaction times but may also require more careful control of reaction conditions to avoid side reactions, especially with sensitive substrates.[1]
Performance in Esterification: A Comparative Overview
Esterification of Primary Alcohols
Primary alcohols are typically highly reactive and can be efficiently esterified using both reagents.
Table 1: Esterification of Benzyl Alcohol
| Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Picolinic Anhydride | DMAP (cat.) | Dichloromethane | Room Temperature | 4-6 | High | [2] |
| This compound | Pyridine (B92270) | Dichloromethane | 0 to Room Temp | Not specified | High (expected) | [1] |
Note: The yield for this compound is an expected value based on the high reactivity of acyl chlorides in similar reactions.
Esterification of Secondary and Tertiary Alcohols
The esterification of more sterically hindered secondary and tertiary alcohols often requires more forcing conditions or the use of a catalyst.
Table 2: Esterification of a Secondary Alcohol (General Protocol)
| Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| Picolinic Anhydride | DMAP | Toluene or DCE | 50 | 6-12 | Good |
| This compound | Pyridine/DMAP | Dichloromethane | Room Temp to Reflux | Varies | Good to High |
Table 3: Esterification of a Tertiary Alcohol (General Protocol)
| Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| Picolinic Anhydride | DMAP | Toluene or Xylene | 80-110 | 24-48 | Low |
| This compound | Pyridine/DMAP | Dichloromethane | Reflux | Varies | Low to Moderate |
For tertiary alcohols, elimination to form an alkene is a common side reaction, particularly with the more reactive this compound if conditions are not carefully controlled.[3]
Esterification of Phenols
Phenols are generally more acidic than alcohols and react readily with both acylating agents.
Table 4: Esterification of Phenol
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| Picolinic Anhydride | Pyridine | Pyridine | Room Temperature | 1-3 | High |
| This compound | Pyridine | Dichloromethane | Room Temperature | Varies | High |
Experimental Protocols
Protocol 1: Esterification of a Primary Alcohol using Picolinic Anhydride
Materials:
-
Primary Alcohol (1.0 mmol, 1.0 equiv)
-
Picolinic Anhydride (1.1 mmol, 1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 equiv)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask, add the primary alcohol and DMAP.
-
Dissolve the solids in anhydrous DCM under an inert atmosphere.
-
Add picolinic anhydride to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC (typically 2-4 hours).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol 2: Esterification of an Alcohol using this compound
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Pyridine (≥1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in anhydrous DCM and cool to 0 °C.
-
Add pyridine to the solution.
-
Slowly add this compound to the cold alcohol/pyridine mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with dilute aqueous acid (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.[1]
Reaction Mechanisms and Logical Workflow
The esterification with both reagents proceeds via a nucleophilic acyl substitution mechanism. The key difference lies in the leaving group: a chloride ion for this compound and a picolinate anion for picolinic anhydride.
Caption: General mechanisms for esterification.
The choice between these two reagents can be guided by several factors, including the reactivity of the alcohol, the desired reaction conditions, and the ease of purification.
Caption: Logical workflow for reagent selection.
Conclusion
Both this compound and picolinic anhydride are effective reagents for the synthesis of picolinate esters. This compound offers higher reactivity, which can be advantageous for less reactive alcohols or when faster reaction times are desired. However, this comes with the need to neutralize the corrosive HCl byproduct. Picolinic anhydride is a milder reagent that produces picolinic acid as a byproduct, which can often be easily removed by an aqueous workup. The choice of reagent should be made based on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and purification strategy. For sensitive substrates, the milder conditions offered by picolinic anhydride may be preferable, while for challenging esterifications, the higher reactivity of this compound might be necessary.
References
Navigating the Challenges of Pyridine Acylation: A Comparative Guide to Alternatives
For researchers, scientists, and drug development professionals, the functionalization of pyridine (B92270) is a cornerstone of heterocyclic chemistry. However, the direct Friedel-Crafts acylation of this ubiquitous scaffold is notoriously challenging. This guide provides a comprehensive overview of the limitations of this classical reaction and presents a comparative analysis of modern, effective alternatives, complete with experimental data and detailed protocols.
The inability of pyridine to undergo Friedel-Crafts acylation stems from several key factors. Primarily, the lone pair of electrons on the nitrogen atom, which is not involved in the aromatic system, acts as a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] This interaction deactivates the catalyst and introduces a positive charge on the pyridine ring, further diminishing its nucleophilicity and rendering it highly resistant to electrophilic attack.[4][5] Additionally, the electronegativity of the nitrogen atom inherently reduces the electron density of the aromatic ring, making it less reactive towards electrophiles compared to benzene.[6][7]
The Futility of Direct Acylation: The Friedel-Crafts Limitation
Under typical Friedel-Crafts conditions, the reaction between pyridine and an acylating agent in the presence of a Lewis acid fails to produce the desired acylpyridine. Instead, the reaction is thwarted by the formation of a stable adduct between the pyridine nitrogen and the Lewis acid.
Caption: The reaction pathway of Friedel-Crafts acylation of pyridine.
A Comparative Analysis of Modern Alternatives
Fortunately, several effective strategies have been developed to overcome the limitations of the Friedel-Crafts approach. These methods offer viable pathways to 2-, 3-, and 4-acylpyridines, which are crucial intermediates in medicinal chemistry and materials science.
| Method | Position(s) Targeted | Typical Reagents | General Yield Range (%) | Key Advantages | Limitations |
| Acylation of Pyridine N-Oxides | C2, C4 | Pyridine N-oxide, Acylating agent (e.g., Ac₂O, RCOCl), Base | 60-90 | High regioselectivity for C2/C4 positions, readily available starting materials. | Requires an additional oxidation and a subsequent deoxygenation step. |
| Acylation via Metalated Pyridines | C2, C3, C4 | Pyridine derivative, Strong base (e.g., LDA, n-BuLi), Acylating agent (e.g., ester, acyl chloride) | 50-85 | Direct C-H functionalization, regioselectivity can be controlled by directing groups. | Requires stoichiometric use of strong bases and often cryogenic temperatures. |
| Radical Acylation (Minisci-type) | C2, C4 | Pyridine, Radical precursor (e.g., carboxylic acid, aldehyde), Oxidant (e.g., (NH₄)₂S₂O₈) | 40-80 | Tolerant of many functional groups, uses readily available starting materials. | Often results in mixtures of regioisomers, can have competing side reactions.[8] |
| Transition-Metal-Catalyzed C-H Acylation | C2, C3, C4 | Pyridine derivative, Acyl source, Transition-metal catalyst (e.g., Pd, Rh, Ru) | 50-95 | High atom economy, excellent regioselectivity with appropriate directing groups. | Catalyst cost and sensitivity, may require specific directing groups. |
| Photoredox-Catalyzed Acylation | C2, C4 | Pyridinium (B92312) salt, Aldehyde, Photocatalyst, Base | 70-95 | Mild reaction conditions, high regioselectivity controlled by N-substituent.[1][6] | Requires specialized photochemical equipment. |
Experimental Protocols and Workflows
Acylation of Pyridine N-Oxides
This method involves the initial oxidation of pyridine to pyridine N-oxide, which activates the ring for electrophilic attack at the C2 and C4 positions. The N-oxide is then acylated, followed by deoxygenation to yield the final product.
Caption: Experimental workflow for the acylation of pyridine N-oxides.
Experimental Protocol: Synthesis of 2-Acetylpyridine via Pyridine N-Oxide
-
Oxidation: To a solution of pyridine (1 eq.) in a suitable solvent (e.g., dichloromethane), add m-chloroperoxybenzoic acid (m-CPBA, 1.1 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with a saturated aqueous solution of NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain pyridine N-oxide.
-
Acylation: To a solution of pyridine N-oxide (1 eq.) in acetic anhydride (B1165640) (Ac₂O, 5 eq.), heat the mixture at reflux for 4 hours. Cool the reaction to room temperature and carefully quench with water. Neutralize with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (B1210297).
-
Deoxygenation: The crude acylated N-oxide is dissolved in chloroform, and phosphorus trichloride (B1173362) (PCl₃, 1.2 eq.) is added dropwise at 0 °C. The mixture is then heated at reflux for 2 hours. After cooling, the reaction is quenched with ice water and neutralized with NaHCO₃. The product is extracted with dichloromethane, and the organic layer is dried and concentrated. Purify by column chromatography to yield 2-acetylpyridine.
Acylation via Directed ortho-Metalation (DoM)
Directed metalation relies on a directing group (DG) on the pyridine ring to guide a strong base to deprotonate a specific ortho-position. The resulting organometallic intermediate is then quenched with an acylating agent.
Caption: Logical relationship in the Directed ortho-Metalation of pyridine.
Experimental Protocol: Synthesis of 3-Acetyl-2-chloropyridine
-
To a solution of diisopropylamine (B44863) (1.2 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq.) dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of 2-chloropyridine (B119429) (1 eq.) in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.
-
Add methyl acetate (1.5 eq.) to the reaction mixture and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-acetyl-2-chloropyridine.
Photoredox-Catalyzed Acylation
This modern approach utilizes visible light and a photocatalyst to generate acyl radicals from readily available aldehydes. These radicals then add to N-activated pyridinium salts with high regioselectivity. The selectivity for C2 or C4 acylation can often be controlled by the choice of the N-substituent on the pyridinium salt.[1][6]
Experimental Protocol: C4-Selective Acylation of a Pyridinium Salt [1]
-
In a nitrogen-filled glovebox, a vial is charged with an N-aminopyridinium salt (0.1 mmol, 1 eq.), the desired aldehyde (0.3 mmol, 3 eq.), a photocatalyst such as [Ir(dF(CF₃)ppy)₂(bpy)]PF₆ (1.0 mol%), and a base like NaOAc (0.12 mmol, 1.2 eq.).
-
Anhydrous solvent (e.g., acetonitrile, 1.0 mL) is added, and the vial is sealed.
-
The reaction mixture is stirred and irradiated with blue LEDs for 24 hours at room temperature.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the C4-acylated pyridine product.
Conclusion
While the direct Friedel-Crafts acylation of pyridine remains an elusive transformation, a diverse array of powerful and reliable alternatives are now available to synthetic chemists. The choice of method depends on the desired regioselectivity, the nature of the available starting materials, and the functional group tolerance required for the specific synthetic target. By understanding the mechanisms and experimental nuances of these modern techniques, researchers can efficiently access a wide range of valuable acylpyridine building blocks for applications in drug discovery and beyond.
References
- 1. pr.ibs.re.kr [pr.ibs.re.kr]
- 2. Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine - Int J Pharm Chem Anal [ijpca.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 8. Minisci reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Amide Bond Formation: Pyridine-2-carbonyl Chloride vs. Modern Coupling Reagents
For researchers, scientists, and drug development professionals, the efficient and robust formation of amide bonds is a cornerstone of molecular synthesis, particularly in the realms of peptide chemistry and pharmaceutical development. The choice of coupling reagent is a critical parameter that dictates reaction efficiency, yield, and the preservation of stereochemical integrity. This guide provides an objective comparison of Pyridine-2-carbonyl chloride, as a representative of the acyl chloride class of reagents, with other widely used coupling agents.
While direct, quantitative head-to-head comparative studies benchmarking this compound against modern coupling reagents under identical conditions are scarce in peer-reviewed literature, a robust comparison can be established by examining the well-documented performance of acyl chlorides in general and contrasting it with the extensive data available for other classes of reagents.
Performance Comparison of Coupling Reagent Classes
The selection of a coupling reagent is often a balance between reactivity, the potential for side reactions (most notably racemization), cost, and ease of use. The following table summarizes the general performance characteristics of different classes of coupling reagents.
| Reagent Class | Representative Reagents | Reactivity | Racemization Risk | Byproducts | Key Advantages | Key Disadvantages |
| Acyl Chlorides | This compound , Acetyl chloride, Benzoyl chloride | Very High | High | HCl | High reactivity, low cost. | High risk of racemization, harsh reaction conditions may be required, sensitive to moisture.[1][2] |
| Carbodiimides | DCC, DIC, EDC | Moderate | Moderate (reduced with additives) | Urea (B33335) derivatives | Cost-effective, widely used.[3] | Formation of insoluble urea byproducts (DCC), requires additives (e.g., HOBt, Oxyma) to suppress racemization.[3] |
| Phosphonium (B103445) Salts | PyBOP, PyAOP | High | Low | Phosphoramide derivatives | High coupling efficiency, low racemization, soluble byproducts.[3] | Can be more expensive than carbodiimides.[3] |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, COMU | Very High | Very Low | Guanidinium/Uronium derivatives | High reactivity, very low racemization, suitable for sterically hindered amino acids.[4][5] | Higher cost, potential for side reactions if used in excess.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for making informed decisions in the laboratory. Below are generalized protocols for amide bond formation using an acyl chloride and a modern uronium salt-based reagent.
Protocol 1: Amide Bond Formation using an Acyl Chloride (e.g., this compound)
This protocol is a general guideline for the Schotten-Baumann reaction conditions often employed for acyl chlorides.[6]
Materials:
-
Carboxylic acid (to be converted to the acyl chloride, or starting directly with the acyl chloride)
-
Thionyl chloride or Oxalyl chloride (if starting from the carboxylic acid)
-
This compound (or other acyl chloride) (1.0 - 1.2 equivalents)
-
Amine (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.1 - 1.5 equivalents)
Procedure:
-
Preparation of Acyl Chloride (if necessary):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in an anhydrous solvent.
-
Add thionyl chloride or oxalyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
-
Amide Coupling:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the amine in anhydrous DCM.
-
Add the tertiary amine base and stir for 5-10 minutes at room temperature.
-
Dissolve the acyl chloride in anhydrous DCM and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.
-
Protocol 2: Amide Bond Formation using HATU
This protocol is a general guideline for a typical amide coupling reaction using a modern uronium salt-based reagent.[6]
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.0 - 1.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA)) (2.0 - 3.0 equivalents)
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and HATU in the anhydrous solvent.
-
Add the non-nucleophilic base to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Experimental Workflows
Visualizing the experimental workflow can aid in understanding the sequence of steps and the relationships between different components of the reaction.
Caption: A comparison of experimental workflows for amide synthesis.
Mechanism of Action
The fundamental difference in the performance of these reagents lies in their mechanism of activating the carboxylic acid.
Caption: A simplified comparison of activation mechanisms.
Acyl chlorides are highly reactive electrophiles that react directly with amines.[] This high reactivity can lead to a lack of selectivity and an increased risk of epimerization at the alpha-carbon of the amino acid, a critical issue in peptide synthesis.[2]
In contrast, modern coupling reagents like HATU activate the carboxylic acid to form a more stable active ester intermediate.[8] This intermediate is still highly reactive towards the amine nucleophile but is less prone to racemization, offering a more controlled and selective reaction. The presence of the HOAt moiety in HATU is particularly effective at suppressing racemization.[4]
Conclusion
References
A Comparative Guide to Acylating Agents for Primary Amines
For researchers, scientists, and drug development professionals, the acylation of primary amines to form amides is a cornerstone of organic synthesis. The choice of acylating agent is a critical decision that dictates reaction efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of common acylating agents, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate reagent for a given synthetic challenge.
Quantitative Performance Comparison
The following tables summarize the performance of various acylating agents in the acylation of representative primary amines, aniline (B41778) and benzylamine. It is important to note that reaction conditions can significantly influence outcomes.
Table 1: Comparative Acylation of Aniline
| Acylating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-6-chloronicotinoyl chloride | Triethylamine (B128534) | Dichloromethane (B109758) | 0 to RT | 2 | 95 | [1] |
| Benzoyl chloride | Triethylamine | Dichloromethane | 0 to RT | 3 | 92 | [1] |
| Acetic anhydride | Triethylamine | Dichloromethane | 0 to RT | 6 | 85 | [1] |
| Acetic anhydride | Vinegar (acetic acid) | Solvent-free | Room Temperature | - | 82.43 | [2] |
| N-Acetylimidazole | Triethylamine | Dichloromethane | 0 to RT | 12 | 70 | [1] |
| Acetic Acid | mPANI/Ag nanocomposite | Solvent-free | 140 | 3 | >95% conversion | [3] |
Table 2: Comparative Acylation of Benzylamine
| Acylating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Acetonitrile | Alumina | Continuous-flow | 200 | 27 | 94 | [4] |
| Mixed Anhydride (from 1-octylcyclopropanol and PIDA) | - | Dichloromethane | - | - | 22 | [5] |
Qualitative Comparison of Acylating Agents
The reactivity of common acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides > N-Hydroxysuccinimide Esters > Carboxylic Acids (with coupling agents).[2]
| Acylating Agent Class | Reactivity | Selectivity | Advantages | Disadvantages |
| Acyl Chlorides | Very High | Low | High reactivity allows for rapid reactions, often at room temperature.[6] | High reactivity can lead to side reactions with sensitive functional groups; generates corrosive HCl byproduct requiring a base.[6] |
| Acid Anhydrides | High | Moderate | Less reactive than acyl chlorides, offering better selectivity; byproduct (carboxylic acid) is less corrosive than HCl.[6][7] | Reactions may require heating or a catalyst to proceed to completion.[6] |
| N-Hydroxysuccinimide (NHS) Esters | Moderate | High | Highly selective for primary amines, especially in the presence of other nucleophiles like alcohols; reactions proceed under mild conditions.[8] | Can be prone to hydrolysis, especially at higher pH; may require a slight molar excess for complete reaction. |
| Carboxylic Acids + Coupling Agents (e.g., DCC) | Variable | High | Allows for direct use of carboxylic acids; mild reaction conditions are often possible, preserving stereochemistry.[9] | Coupling agents can be expensive and generate byproducts that may be difficult to remove (e.g., dicyclohexylurea from DCC).[9] |
Experimental Protocols
Detailed methodologies for key acylation reactions are provided below.
Protocol 1: Acylation of Aniline with Acetic Anhydride
This protocol is adapted from a procedure using vinegar as a catalyst.[2]
Materials:
-
Aniline
-
Acetic anhydride
-
Vinegar (containing acetic acid)
Procedure:
-
In a beaker, mix aniline with vinegar.
-
To this mixture, add acetic anhydride.
-
Stir the reaction mixture at room temperature. The product, acetanilide, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
Protocol 2: Acylation of a Primary Amine with an Acyl Chloride
This is a general procedure for the acylation of a primary amine using an acyl chloride.[1]
Materials:
-
Primary amine (e.g., Aniline)
-
Acyl chloride (e.g., Benzoyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 3: Acylation of a Primary Amine with an NHS Ester
This protocol is a general method for labeling biomolecules with primary amines.
Materials:
-
Primary amine-containing molecule (e.g., a peptide)
-
NHS ester of the desired acyl group
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
DMSO or DMF (if the NHS ester has low aqueous solubility)
Procedure:
-
Dissolve the primary amine-containing molecule in the reaction buffer.
-
If necessary, dissolve the NHS ester in a minimal amount of DMSO or DMF.
-
Add the NHS ester solution to the solution of the amine-containing molecule. A molar excess of the NHS ester may be required.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or at 4 °C overnight.
-
The acylated product can be purified from excess reagent and byproducts by dialysis, size-exclusion chromatography, or other appropriate methods.
Protocol 4: Amide Coupling of a Carboxylic Acid and a Primary Amine using DCC
This is a general procedure for forming an amide bond using dicyclohexylcarbodiimide (B1669883) (DCC).[9]
Materials:
-
Carboxylic acid
-
Primary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and the primary amine (1.0-1.2 eq) in the chosen solvent in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with dilute acid (e.g., 1 M HCl) and dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted starting materials.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the product further by column chromatography or recrystallization if necessary.
Visualizations
The following diagrams illustrate key concepts and workflows in the acylation of primary amines.
Caption: General mechanism of nucleophilic acyl substitution on an acyl derivative.
Caption: Decision-making workflow for choosing a suitable acylating agent.
Caption: A generalized experimental workflow for the acylation of a primary amine.
Conclusion
The selection of an appropriate acylating agent for primary amines is a multifaceted decision that depends on the specific substrate, desired reactivity, and tolerance for various reaction conditions. Acyl chlorides offer the highest reactivity for rapid transformations, while acid anhydrides provide a milder alternative. For substrates with sensitive functional groups or applications requiring high selectivity, such as in bioconjugation, NHS esters are often the reagents of choice. Carboxylic acids, when activated with coupling agents like DCC, allow for direct amide bond formation under generally mild conditions, which is particularly valuable in peptide synthesis. By considering the comparative data and protocols presented in this guide, researchers can make more informed decisions to optimize their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. hepatochem.com [hepatochem.com]
Alternative synthesis routes for 2-pyridyl ketones without picolinoyl chloride
For researchers, scientists, and professionals in drug development, the synthesis of 2-pyridyl ketones is a crucial step in the creation of numerous pharmaceutical and bioactive molecules. While the use of picolinoyl chloride is a traditional approach, its limitations, such as moisture sensitivity and potential for side reactions, have spurred the development of alternative synthetic strategies. This guide provides an objective comparison of four prominent, contemporary methods for the synthesis of 2-pyridyl ketones without relying on picolinoyl chloride, complete with experimental data, detailed protocols, and workflow visualizations.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for four distinct and effective methods for synthesizing 2-pyridyl ketones.
| Metric | Route 1: From Picolinic Acid via Weinreb Amide | Route 2: From 2-Cyanopyridine (B140075) via Grignard Reagent Addition | Route 3: Palladium-Catalyzed Negishi Cross-Coupling | Route 4: Visible-Light Photoredox C-H Acylation |
| Starting Material | Picolinic Acid | 2-Cyanopyridine | 2-Halopyridine | Pyridine (B92270) |
| Key Reagents | N,O-Dimethylhydroxylamine, Organometallic Reagent (e.g., Grignard) | Grignard Reagent | Zinc, Palladium Catalyst, Acyl Chloride | Photocatalyst, N-alkoxy or N-aminopyridinium salt, Aldehyde |
| Typical Yield | 70-90%[1][2][3] | 60-85%[4][5] | 75-95%[6][7] | 70-90%[8][9][10][11][12] |
| Reaction Steps | 2 | 2 (including hydrolysis) | 2 (organozinc formation and coupling) | 1 (one-pot) |
| Reaction Conditions | Mild to moderate | Moderate | Mild | Mild (visible light) |
| Advantages | High yield, avoids over-addition, good functional group tolerance.[2][3] | Readily available starting material, straightforward procedure. | Broad substrate scope, high functional group tolerance, excellent yields.[6] | High atom economy, site-selective, mild conditions, oxidant-free.[9][10] |
| Disadvantages | Two-step process, requires preparation of the Weinreb amide intermediate. | Potential for side reactions with sensitive functional groups, requires aqueous workup. | Requires preparation of organozinc reagent, potential for catalyst contamination in the product. | Requires a photocatalyst and light source, substrate scope can be dependent on the electronics of the pyridine and aldehyde. |
Route 1: From Picolinic Acid via Weinreb Amide
This reliable two-step method involves the conversion of picolinic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide), which then reacts with an organometallic reagent to furnish the desired 2-pyridyl ketone in high yield, circumventing the common issue of over-addition.[2][3]
Experimental Protocol
Step 1: Synthesis of N-methoxy-N-methylpicolinamide (Picolinoyl Weinreb Amide)
-
To a solution of picolinic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF), add a coupling agent (e.g., EDC, HATU) (1.1 eq) and a non-nucleophilic base (e.g., DIPEA) (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure Weinreb amide.
Step 2: Synthesis of 2-Pyridyl Ketone from the Weinreb Amide
-
Dissolve the N-methoxy-N-methylpicolinamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C.
-
Slowly add the Grignard reagent or organolithium reagent (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 2-pyridyl ketone.
Route 2: From 2-Cyanopyridine via Grignard Reagent Addition
This method utilizes the reaction of a Grignard reagent with 2-cyanopyridine (picolinonitrile) to form an intermediate imine, which is subsequently hydrolyzed to the corresponding ketone.[4][5] This approach is straightforward and employs a readily available starting material.
Experimental Protocol
-
To a solution of 2-cyanopyridine (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether, THF) under an inert atmosphere, add the Grignard reagent (1.1 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of aqueous acid (e.g., 1 M HCl).
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure 2-pyridyl ketone.
Route 3: Palladium-Catalyzed Negishi Cross-Coupling
The Negishi coupling provides a powerful and versatile method for the synthesis of 2-pyridyl ketones. It involves the reaction of an organozinc reagent, prepared from a 2-halopyridine, with an acyl chloride in the presence of a palladium catalyst.[6][7]
Experimental Protocol
Step 1: Preparation of the 2-Pyridylzinc Reagent
-
Activate zinc dust by stirring with a small amount of 1,2-dibromoethane (B42909) in THF, followed by washing with THF.
-
To a suspension of the activated zinc (1.5 eq) in anhydrous THF under an inert atmosphere, add a solution of the 2-halopyridine (e.g., 2-bromopyridine) (1.0 eq).
-
Heat the mixture to reflux for 2-4 hours to facilitate the formation of the organozinc reagent. The formation can be monitored by GC analysis of quenched aliquots.
Step 2: Negishi Cross-Coupling
-
In a separate flask, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the desired acyl chloride (1.1 eq) to anhydrous THF under an inert atmosphere.
-
Cool the solution of the freshly prepared 2-pyridylzinc reagent to room temperature and transfer it via cannula to the flask containing the catalyst and acyl chloride.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-pyridyl ketone.
Route 4: Visible-Light Photoredox C-H Acylation
This modern approach enables the direct and site-selective acylation of pyridinium (B92312) salts at the C2 position. The reaction is mediated by a photocatalyst under visible light irradiation and utilizes readily available aldehydes as the acyl source, proceeding through a radical-mediated pathway.[8][9][10][11][12]
Experimental Protocol
-
In a reaction vessel, combine the N-alkoxy or N-aminopyridinium salt (prepared from pyridine) (1.0 eq), the aldehyde (1.5 eq), a photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a base (e.g., NaHCO₃) (1.2 eq) in a suitable degassed solvent (e.g., acetonitrile).
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to afford the C2-acylated pyridine.
References
- 1. utd-ir.tdl.org [utd-ir.tdl.org]
- 2. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 11. pr.ibs.re.kr [pr.ibs.re.kr]
- 12. researchgate.net [researchgate.net]
Picolinoyl Chloride in Prodrug Design: A Comparative Guide to a Versatile Linker
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in prodrug design, directly impacting the stability, release kinetics, and overall efficacy of the therapeutic agent. While traditional linkers like esters and carbamates are widely used, there is a growing interest in linkers that offer more controlled and selective cleavage. Picolinoyl chloride, which forms a picolinoyl ester or amide linkage, is emerging as a valuable tool in this regard, offering distinct advantages over other common linkers. This guide provides an objective comparison of the picolinoyl linker with other alternatives, supported by available data and experimental insights.
The primary advantage of the picolinoyl linker lies in its unique cleavage profile. Unlike simple esters that are susceptible to ubiquitous esterases, the picolinoyl group can be designed for highly selective removal under specific catalytic conditions. This allows for more precise control over drug release, potentially reducing off-target effects and improving the therapeutic index.
Comparative Performance of Prodrug Linkers
The selection of a linker is a balance between stability in circulation and efficient cleavage at the target site. The following table summarizes the quantitative data on the stability of common prodrug linkers, providing a basis for comparison with the picolinoyl linker, whose key advantage is its chemoselective cleavability rather than inherent stability alone.
| Linker Type | Half-life in PBS (pH 7.4) | Half-life in Serum | Cleavage Mechanism | Key Advantages | Key Disadvantages |
| Picolinoyl Ester | Similar to benzoyl esters (generally stable) | Dependent on specific enzymes/catalysts | Catalytic (e.g., Cu(II), Fe(III)), Enzymatic | High chemoselectivity, Tunable release, Stability in the absence of a specific trigger | May require a specific catalyst for release, Potentially more complex synthesis |
| Simple Ester | 5.4 - 18.9 days[1] | 1.0 - 4.6 hours[1] | Esterases | Well-established chemistry, Readily cleaved | Prone to premature cleavage by ubiquitous esterases, Lack of specificity |
| Carbonate | ~18.9 days[1] | ~4.6 hours[1] | Esterases, pH-dependent hydrolysis | Generally more stable than simple esters | Still susceptible to non-specific enzymatic cleavage |
| Carbamate | >600 days (highly stable)[1] | Stable[1] | Specific enzymes (e.g., carboxylesterases) or chemical triggers | High stability in plasma | Can be too stable, leading to incomplete drug release |
| Disulfide | Stable | Reduced by glutathione (B108866) | Thiol-disulfide exchange | Redox-sensitive release in the intracellular environment | Limited to specific cellular compartments with high glutathione levels |
Note: The stability of picolinoyl esters is comparable to benzoyl esters under standard conditions; however, their key feature is the ability to be cleaved selectively in the presence of other ester groups using specific catalysts like copper(II) or iron(III) salts.[2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating findings in drug development. Below are representative protocols for the synthesis of a picolinoyl-linked prodrug and a method for its selective cleavage.
Protocol 1: Synthesis of a Picolinoyl-Linked Prodrug
This protocol describes the general synthesis of a picolinoyl ester prodrug from a parent drug containing a hydroxyl group.
Step 1: Formation of Picolinoyl Chloride Hydrochloride
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, suspend picolinic acid (1.0 eq.) in an excess of thionyl chloride (SOCl₂, 5.0 eq.).
-
Heat the mixture to reflux (approximately 79 °C) and stir for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.
-
After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure to yield crude picolinoyl chloride hydrochloride as a solid.[4]
Step 2: Esterification of the Parent Drug
-
Dissolve the parent drug (containing a hydroxyl group, 1.0 eq.) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude picolinoyl chloride hydrochloride (1.1 eq.) in the same anhydrous solvent and add it dropwise to the solution of the parent drug with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the picolinoyl-linked prodrug.
Protocol 2: Chemoselective Cleavage of the Picolinoyl Ester
This protocol outlines a method for the selective removal of the picoloyl group in the presence of other ester functionalities.
-
Dissolve the picolinoyl-linked prodrug (1.0 eq.) in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and dichloromethane).
-
Add a catalytic amount of copper(II) acetate (B1210297) (Cu(OAc)₂, 0.3 eq.) or iron(III) chloride (FeCl₃, 0.3 eq.) to the solution.[2][3]
-
Stir the reaction mixture at room temperature.
-
Monitor the cleavage of the picoloyl group by TLC or HPLC by observing the disappearance of the starting material and the appearance of the parent drug.
-
The reaction time can vary from 10 minutes to several hours depending on the substrate.[2][3]
-
Upon completion, quench the reaction by adding a chelating agent (e.g., EDTA) to remove the metal catalyst.
-
Extract the product and purify as necessary.
Visualizing the Advantage: Pathways and Workflows
Diagrams can effectively illustrate the concepts underlying the advantages of picolinoyl linkers.
Caption: Mechanism of controlled drug release from a picolinoyl-linked prodrug.
Caption: General experimental workflow for the synthesis and evaluation of picolinoyl prodrugs.
Caption: Targeted drug delivery and activation via a picolinoyl linker.
References
- 1. Clickable prodrugs bearing potent and hydrolytically cleavable nicotinamide phosphoribosyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Justifying the Choice: Pyridine-2-carbonyl Chloride in the Realm of Total Synthesis
In the intricate landscape of total synthesis, the selection of reagents is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. Among the myriad of acylating agents available to chemists, Pyridine-2-carbonyl chloride, also known as picolinoyl chloride, has emerged as a valuable tool for the introduction of the picolinoyl group into complex molecular architectures. This guide provides a comprehensive comparison of this compound with alternative acylating agents, supported by available data, to offer a clear justification for its application in the demanding field of total synthesis, particularly for researchers, scientists, and drug development professionals.
Performance Comparison of Acylating Agents
The primary function of this compound is to act as an acylating agent, facilitating the formation of esters and amides through nucleophilic acyl substitution.[1] Its reactivity is characteristic of an acyl chloride, which is generally higher than that of corresponding acid anhydrides or carboxylic acids activated with coupling agents. This heightened reactivity can be advantageous in scenarios involving sterically hindered or less nucleophilic substrates, often leading to higher yields and shorter reaction times.
While direct, side-by-side comparative studies in the context of a single total synthesis are not always extensively documented, the general reactivity trend of acylating agents is well-established: Acyl Chlorides > Acid Anhydrides > Activated Esters > Carboxylic Acids (with coupling agents). This hierarchy is a crucial factor in reagent selection.
| Reagent Class | Typical Catalyst/Conditions | Relative Reactivity | General Yields | Key Advantages | Key Disadvantages |
| This compound | Pyridine (B92270), DMAP, Et3N | High | Good to Excellent | High reactivity, effective for unreactive substrates. | Moisture sensitive, generates HCl byproduct. |
| Acid Anhydrides (e.g., Acetic Anhydride) | Pyridine, DMAP | Moderate | Good to Excellent | Less corrosive byproduct (carboxylic acid), easier to handle than acyl chlorides. | May require higher temperatures or longer reaction times. |
| Carboxylic Acids + Coupling Agents (e.g., DCC, EDC) | DMAP | Variable | Good to Excellent | Avoids preparation of highly reactive acylating agents, mild conditions. | Stoichiometric amounts of coupling agents needed, purification can be complex. |
| Activated Esters (e.g., N-Hydroxysuccinimide esters) | None | Low to Moderate | Good | High selectivity for amines, mild reaction conditions. | Generally less reactive, can be more expensive. |
Justification in Complex Synthetic Scenarios
The utility of this compound becomes particularly evident in the late stages of a total synthesis, where the substrate is often a complex, multifunctional molecule with sensitive functional groups. In such cases, a highly reactive and reliable reagent is paramount to avoid decomposition or undesired side reactions that can occur under harsh conditions or with prolonged reaction times.
Experimental Protocols
The following are generalized protocols for acylation reactions using this compound and a common alternative, acetic anhydride (B1165640), for the esterification of a generic alcohol.
Protocol 1: Esterification using this compound
Objective: To synthesize a picolinoyl ester from a complex alcohol.
Materials:
-
Complex alcohol (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous pyridine or triethylamine (B128534) (2.0 - 3.0 eq)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic, 0.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the complex alcohol and DMAP in anhydrous DCM.
-
Add anhydrous pyridine or triethylamine to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Esterification using Acetic Anhydride
Objective: To synthesize an acetyl ester from a complex alcohol.
Materials:
-
Complex alcohol (1.0 eq)
-
Acetic anhydride (1.5 - 2.0 eq)
-
Anhydrous pyridine (as solvent or co-solvent)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic, 0.1 eq)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the complex alcohol and DMAP in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and quench by the slow addition of ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
To better understand the decision-making process and the chemical transformations involved, the following diagrams are provided.
Caption: Decision tree for selecting an acylating agent.
Caption: Simplified reaction pathways for acylation.
References
Safety Operating Guide
Proper Disposal of Pyridine-2-carbonyl Chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like pyridine-2-carbonyl chloride is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound. The primary disposal strategy involves a controlled hydrolysis (quenching) of the reactive acyl chloride to the less reactive picolinic acid (pyridine-2-carboxylic acid), followed by neutralization before final disposal as hazardous waste.
It is imperative to consult your institution's specific safety protocols and local environmental regulations before proceeding with any chemical disposal. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Quantitative Data for Safe Disposal
The following table summarizes key quantitative parameters for the safe quenching and neutralization of this compound.
| Parameter | Recommendation | Notes & Rationale |
| Quenching Agent | Water or a dilute solution of sodium bicarbonate (5-10%) | Water will hydrolyze the acyl chloride to picolinic acid and hydrochloric acid. A dilute basic solution will neutralize the generated HCl concurrently. |
| Solvent for Dilution | A water-miscible organic solvent (e.g., Tetrahydrofuran (THF), Acetone) | Diluting the this compound before quenching helps to control the reaction rate and dissipate heat. |
| Temperature Control | 0-10 °C (Ice Bath) | The hydrolysis of acyl chlorides is exothermic and can be vigorous. An ice bath is essential to manage heat generation and prevent splashing. |
| Rate of Addition | Slow, dropwise addition of the diluted acyl chloride to the quenching agent | This ensures the reaction is controlled and prevents a dangerous buildup of heat and pressure. |
| Neutralizing Agent | Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH) solution (1 M) | To be used after the initial quenching to bring the final pH of the solution to a safe level for disposal. |
| Final pH of Solution | 6.0 - 8.0 | A neutral pH range is generally required for aqueous hazardous waste streams to comply with disposal regulations. |
| Waste Container | Clearly labeled, appropriate hazardous waste container | The container must be compatible with the chemical waste and clearly indicate its contents for proper disposal by environmental health and safety personnel. |
Experimental Protocol for Disposal
This protocol details the conversion of reactive this compound into the more stable and less hazardous picolinic acid, followed by neutralization for final disposal.
Materials:
-
This compound waste
-
A water-miscible organic solvent (e.g., THF, Acetone)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
1 M Sodium hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Ice bath
-
Appropriate reaction flask and addition funnel
-
pH meter or pH indicator strips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
Procedure:
-
Preparation: In a well-ventilated fume hood, place a flask containing a stir bar on a stir plate.
-
Cooling: Place the flask in an ice bath to maintain a temperature of 0-10 °C.
-
Dilution of Acyl Chloride: In a separate container, carefully dilute the this compound waste with an equal volume of a water-miscible organic solvent like THF or acetone.
-
Preparation of Quenching Solution: To the cooled flask, add an excess of deionized water (at least 10 equivalents relative to the amount of acyl chloride). Begin stirring the water.
-
Controlled Hydrolysis (Quenching): Slowly add the diluted this compound solution dropwise to the stirring water in the ice bath using an addition funnel. The rate of addition should be controlled to keep the temperature below 20°C. Vigorous gas evolution (HCl) will be observed.
-
Completion of Reaction: Continue stirring the mixture at room temperature for at least one hour after the addition is complete to ensure all the acyl chloride has been hydrolyzed to picolinic acid.
-
Neutralization: Slowly add sodium bicarbonate powder or a 1 M sodium hydroxide solution to the acidic solution while monitoring the pH. Continue adding the base until the pH of the solution is between 6.0 and 8.0. Be cautious as the neutralization reaction will also be exothermic and produce gas (CO₂ if using bicarbonate).
-
Final Disposal: The neutralized solution must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Place the neutralized solution in a properly labeled waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can safely manage and dispose of this compound, minimizing risks and ensuring compliance with safety and environmental regulations.
References
Essential Safety and Operational Guide for Handling Pyridine-2-carbonyl Chloride
This guide provides critical safety and logistical information for the handling of Pyridine-2-carbonyl chloride, a corrosive and hazardous chemical. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting. Adherence to these guidelines is imperative to minimize risks and ensure proper disposal.
Hazard Identification and Safety Data
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also harmful if swallowed and may cause respiratory irritation.[1][6] The hydrochloride salt is also classified as an oral acute toxicant.[7]
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 2-Pyridinecarboxylic acid chloride, Picolinoyl chloride |
| CAS Number | 29745-44-6 |
| Molecular Formula | C6H4ClNO |
| Hazard Statements | H290: May be corrosive to metalsH302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation |
| Signal Word | Danger |
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against the hazards associated with this compound. The following PPE must be worn at all times when handling this chemical.
| Protection Type | Specific Requirements |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is required when there is a risk of splashing.[2][7] |
| Skin Protection | Fire/flame resistant and impervious clothing. A lab coat should be worn.[7][8] |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile) must be inspected before use.[2][7][8][9] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[2][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
1. Safe Handling and Use:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Wear all prescribed personal protective equipment (PPE).[2][7][8]
-
Avoid the formation of dust and aerosols.[7]
-
Use non-sparking tools to prevent ignition.[7]
2. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]
-
Some sources recommend refrigeration (2-8°C).[10]
-
Keep away from incompatible materials such as water, strong bases, and strong oxidizing agents.[11]
-
Do not use aluminum or galvanized containers.[1]
3. Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the area and remove all sources of ignition.[1][7] Use dry clean-up procedures and avoid generating dust.[1] Collect the spilled material in a suitable, labeled container for disposal.[1][7]
-
Skin Contact: Immediately flush the affected area with large amounts of water and remove contaminated clothing.[1] Seek immediate medical attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air.[7] If breathing is difficult, give oxygen. Seek immediate medical attention.[2][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical help.[7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste material in a suitable and closed container that is properly labeled.[1][7]
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, regional, and national regulations.[5][7][12][13] Do not let the chemical enter drains.[7]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound Hydrochloride | 39901-94-5 | TCI Deutschland GmbH [tcichemicals.com]
- 5. This compound Hydrochloride | 39901-94-5 | TCI AMERICA [tcichemicals.com]
- 6. This compound | C6H4ClNO | CID 135034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
- 12. This compound Hydrochloride, 25G | Labscoop [labscoop.com]
- 13. This compound Hydrochloride | 39901-94-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

